6-Methyl-1,5-naphthyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-9(11-6)8(12)4-5-10-7/h2-5H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXUEYUDIQRWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,5-naphthyridin-4-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This technical guide focuses on a specific derivative, 6-Methyl-1,5-naphthyridin-4-ol, providing a comprehensive framework for the determination of its core physicochemical properties. Due to a lack of extensive published data for this particular analog, this document emphasizes robust, validated experimental protocols to empower researchers in their own investigations. We will delve into the synthesis, and then provide detailed methodologies for elucidating key parameters such as solubility, pKa, and lipophilicity, alongside spectroscopic characterization. This guide is designed to be a practical resource, blending theoretical grounding with actionable experimental workflows.
Introduction: The Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a privileged heterocyclic motif in drug discovery. Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for hydrogen bonding and other non-covalent interactions with biological targets.[2] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer and antimicrobial agents.[1] The 4-ol (or 4-oxo) substitution pattern is of particular interest, and the Gould-Jacobs reaction provides a classical and effective route for the synthesis of this key intermediate.[1][2][3] The introduction of a methyl group at the 6-position, as in this compound, can significantly influence the molecule's electronic properties, metabolism, and target engagement. A thorough understanding of its physicochemical properties is therefore a critical first step in any drug development campaign.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₈N₂O |
| CAS Number | 23443-24-5 |
| Molecular Weight | 160.17 g/mol |
| Chemical Structure | ![]() |
The lack of published data necessitates a focus on the robust experimental determination of its key physicochemical parameters. The following sections provide detailed, field-proven protocols for this purpose.
Synthesis via the Gould-Jacobs Reaction
A primary route to 4-hydroxy-1,5-naphthyridines is the Gould-Jacobs reaction.[1][2][3] This method involves the condensation of a 3-aminopyridine derivative with a malonic ester, followed by thermal cyclization.[1]
Conceptual Workflow for the Synthesis of this compound
Caption: A conceptual workflow for the synthesis of this compound via the Gould-Jacobs reaction.
Experimental Determination of Physicochemical Properties
The following protocols are designed to provide a robust framework for the experimental determination of the key physicochemical properties of this compound.
Aqueous Solubility
Given that many nitrogen-containing heterocyclic compounds exhibit poor aqueous solubility, a reliable method for its determination is crucial. The shake-flask method is considered the gold standard.[4][5]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.5, 7.4).[6]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[4]
-
Phase Separation: Separate the saturated solution from the excess solid by centrifugation and/or filtration. Care must be taken to avoid contamination of the supernatant with undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility at each pH is determined from the measured concentration.
Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.
Ionization Constant (pKa)
The pKa value is critical for understanding a compound's behavior in different pH environments. For sparingly soluble compounds, potentiometric or spectrophotometric methods in co-solvents, followed by extrapolation to aqueous conditions, are often employed.[7][8][9]
Protocol: Potentiometric Titration in a Co-solvent
-
Solution Preparation: Prepare a solution of this compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water). The co-solvent is necessary to achieve a sufficient initial concentration.[8]
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH), while monitoring the pH with a calibrated electrode.
-
Data Acquisition: Record the pH as a function of the volume of titrant added.
-
pKa Calculation: Determine the apparent pKa (psKa) from the titration curve. Repeat the experiment in several co-solvent/water mixtures of varying compositions.
-
Extrapolation: Plot the psKa values against the mole fraction of the co-solvent and extrapolate to zero co-solvent concentration to obtain the aqueous pKa. The Yasuda-Shedlovsky extrapolation is a commonly used method for this purpose.[8]
Lipophilicity (LogP/LogD)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.[10][11][12][13]
Protocol: Shake-Flask Method for LogD Determination
-
Phase Preparation: Pre-saturate n-octanol with an aqueous buffer of a specific pH (e.g., 7.4) and vice versa. This ensures that the two phases are in equilibrium before the experiment begins.[10][12]
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and buffered aqueous phase.
-
Equilibration: Shake the mixture vigorously to allow for the partitioning of the compound between the two phases, and then allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the distribution coefficient (LogD) at the given pH using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and for providing insights into the electronic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as many heterocyclic compounds are soluble in it). Add a small amount of tetramethylsilane (TMS) as an internal standard.[14][15]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[14]
-
Data Analysis: Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to TMS. Analyze the coupling patterns in the ¹H spectrum to confirm the connectivity of the protons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.[14]
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with liquid chromatography. Utilize a soft ionization technique such as electrospray ionization (ESI) to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.[16][17][18]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The absorption bands are characteristic of the π→π* and n→π* transitions within the aromatic heterocyclic system.[19][20]
Conclusion
While specific experimental data for this compound is currently limited, this guide provides a comprehensive and authoritative framework for its synthesis and detailed physicochemical characterization. The protocols outlined herein are based on well-established, validated methodologies that are standard practice in the fields of medicinal chemistry and drug development. By following these experimental workflows, researchers can generate the critical data needed to advance our understanding of this promising compound and to inform the design of future 1,5-naphthyridine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. connectsci.au [connectsci.au]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. azooptics.com [azooptics.com]
An In-depth Technical Guide to the Structural Characterization of 6-Methyl-1,5-naphthyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 6-Methyl-1,5-naphthyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple listing of techniques to offer an integrated approach, emphasizing the causal relationships behind experimental choices and the establishment of self-validating analytical systems. We will delve into the core spectroscopic and spectrometric techniques required for unambiguous structural elucidation, providing both theoretical underpinnings and practical, field-tested protocols. This guide is designed to equip researchers with the expertise to not only determine the structure of this compound but also to apply these principles to novel N-heterocyclic compounds.
Introduction: The Significance of Naphthyridinones
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds are known to interact with a variety of biological targets, and their derivatives have been explored for applications ranging from kinase inhibitors to potential anticancer agents.[3][4] The introduction of a methyl group and a hydroxyl (or its tautomeric keto form) functionality, as in this compound, can significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capabilities, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Accurate and comprehensive structural characterization is the bedrock of any drug discovery program. It ensures the identity and purity of a synthesized compound, validates intellectual property, and is a non-negotiable prerequisite for meaningful biological evaluation. This guide will systematically address the key analytical techniques for the definitive structural confirmation of this compound.
Foundational Analysis: Mass Spectrometry
Mass spectrometry (MS) is the initial and indispensable step for determining the molecular weight and elemental composition of a newly synthesized compound.
The Rationale for High-Resolution Mass Spectrometry (HRMS)
For a novel compound like this compound, low-resolution mass spectrometry can provide the nominal mass, but it is insufficient for unambiguous identification. High-resolution mass spectrometry, often coupled with electrospray ionization (ESI-HRMS), is essential. It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula. The expected molecular formula for this compound is C₉H₈N₂O.
Predicted Mass and Isotopic Pattern
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂O |
| Monoisotopic Mass | 160.0637 u |
| Average Mass | 160.166 u |
The presence of two nitrogen atoms will result in a small but detectable M+1 peak from the ¹³C isotope and a less abundant M+1 peak from the ¹⁵N isotope, and an even smaller M+2 peak. The accurate mass of the molecular ion peak ([M+H]⁺ in positive ion mode) should be compared with the theoretical mass to confirm the elemental composition.
Fragmentation Analysis: A Structural Fingerprint
Common fragmentation patterns for N-heterocycles can involve the loss of small neutral molecules like CO, HCN, or CH₃CN.[5] For this compound, we can anticipate fragmentation of the pyridine and pyridinone rings.
Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are required, along with two-dimensional techniques for unambiguous assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| Methyl (CH₃) | 2.2 - 2.5 | singlet (s) | N/A | Attached to an aromatic ring. |
| Aromatic CH | 7.0 - 8.5 | doublet (d), doublet of doublets (dd) | 2-9 | Protons on the naphthyridine core will be in the aromatic region and will show coupling to adjacent protons. |
| OH/NH | 10.0 - 13.0 | broad singlet (br s) | N/A | The hydroxyl proton can exchange with solvent and its position is concentration and solvent dependent. Due to tautomerism, this may also be an NH proton. |
Note: These are estimated chemical shifts and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Methyl (CH₃) | 15 - 25 | Aliphatic carbon attached to an aromatic ring. |
| Aromatic CH | 110 - 150 | Carbons in the aromatic naphthyridine rings. |
| Quaternary Carbons | 120 - 160 | Carbons in the ring system that are not attached to protons. |
| Carbonyl (C=O) | > 160 | The carbon of the keto tautomer of the hydroxyl group. |
Note: These are estimated chemical shifts and can vary depending on the solvent.
2D NMR Techniques: Connecting the Dots
To definitively assign the ¹H and ¹³C signals and confirm the structure, two-dimensional NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the molecular fragments.
Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6]
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Hydroxyl group (-OH) |
| 2850 - 3000 | C-H stretch | Methyl group (CH₃) and aromatic C-H |
| ~1650 - 1680 | C=O stretch | Carbonyl group (keto tautomer) |
| 1500 - 1600 | C=C and C=N stretch | Aromatic rings |
| 1000 - 1300 | C-O stretch | Carbon-oxygen single bond |
The presence of a broad band in the 3200-3600 cm⁻¹ region and a strong absorption around 1650-1680 cm⁻¹ would provide strong evidence for the hydroxyl/keto tautomerism in the molecule.
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of MS, NMR, and FTIR can provide a confident structural assignment, single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining suitable crystals can be a bottleneck, but the resulting data is definitive.
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. Compare the experimental mass to the theoretical mass for C₉H₉N₂O⁺.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra.
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, determine chemical shifts and coupling constants, and use the 2D spectra to assign all proton and carbon signals.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations
Caption: Experimental workflow for the synthesis and structural elucidation of this compound.
Caption: Logical relationship between analytical techniques and the structural information they provide for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Technical Guide to the Spectroscopic Characterization of 6-Methyl-1,5-naphthyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic data for 6-Methyl-1,5-naphthyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its structural features. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of naphthyridine derivatives.
Introduction to this compound
The 1,5-naphthyridine scaffold is a prominent structural motif in numerous biologically active compounds. The introduction of a methyl group and a hydroxyl group at positions 6 and 4, respectively, of the naphthyridine core can significantly influence the molecule's physicochemical properties and biological activity. Accurate characterization of this compound is therefore crucial for its development in various applications.
Synthesis and Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: A general workflow from synthesis to spectroscopic analysis.
Proposed Synthesis of this compound
Reaction Scheme:
A potential synthetic approach involves the condensation of 3-amino-6-methylpyridine with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.
Step-by-Step Protocol:
-
Condensation: 3-amino-6-methylpyridine is reacted with diethyl 2-(ethoxymethylene)malonate in an appropriate solvent (e.g., ethanol) and heated to reflux. This step forms the intermediate enamine.
-
Cyclization: The reaction mixture is then heated to a higher temperature (e.g., in a high-boiling solvent like diphenyl ether) to induce thermal cyclization, leading to the formation of the 4-hydroxy-1,5-naphthyridine ring system with an ester group at position 3.
-
Hydrolysis and Decarboxylation: The resulting ester is subsequently hydrolyzed to the corresponding carboxylic acid using basic or acidic conditions, followed by decarboxylation upon heating to yield the final product, this compound.
Spectroscopic Data and Interpretation
Due to the limited availability of experimentally derived spectra for this compound in the search results, the following data is a prediction based on the analysis of structurally similar naphthyridine derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the arrangement of protons on the naphthyridine core and the methyl substituent.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N1-H |
| ~8.5 | d | 1H | H-2 |
| ~7.8 | d | 1H | H-8 |
| ~7.4 | d | 1H | H-7 |
| ~6.5 | d | 1H | H-3 |
| ~2.5 | s | 3H | C6-CH₃ |
Interpretation:
-
The downfield singlet at ~11.5 ppm is characteristic of the acidic N-H proton of the 4-hydroxypyridine tautomer, which is expected to be the predominant form.
-
The aromatic protons will appear as doublets due to coupling with their adjacent protons. The exact chemical shifts are influenced by the electronic effects of the nitrogen atoms and the substituents.
-
The singlet at ~2.5 ppm corresponds to the three protons of the methyl group at the C6 position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide insights into their chemical environment.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-4 |
| ~150 | C-8a |
| ~145 | C-6 |
| ~140 | C-2 |
| ~135 | C-4a |
| ~125 | C-8 |
| ~120 | C-7 |
| ~110 | C-3 |
| ~20 | C6-CH₃ |
Interpretation:
-
The most downfield signal around 175 ppm is assigned to the C-4 carbon, which is significantly deshielded due to the adjacent oxygen and nitrogen atoms.
-
The other aromatic carbons will resonate in the typical range of 110-150 ppm.
-
The methyl carbon will appear as an upfield signal around 20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Predicted IR Data (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| ~1650 | Strong | C=O stretching (from the 4-pyridone tautomer) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1380 | Medium | C-H bending (methyl group) |
Interpretation:
-
A broad absorption in the high-frequency region is indicative of the O-H and N-H stretching vibrations, confirming the presence of the hydroxyl/pyridone functionality.
-
The strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl group in the 4-pyridone tautomer, which is in equilibrium with the 4-hydroxypyridine form.
-
The absorptions in the 1600-1450 cm⁻¹ region are typical for the stretching vibrations of the aromatic naphthyridine core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 160.06
-
Key Fragmentation Pathways:
-
Loss of CO (m/z = 132), a common fragmentation for pyridones.
-
Loss of a methyl radical (m/z = 145).
-
Interpretation:
The mass spectrum should show a prominent molecular ion peak at m/z 160, corresponding to the molecular weight of this compound. The fragmentation pattern will be characteristic of the naphthyridine ring system, with initial losses of small, stable molecules or radicals.
Data Acquisition and Analysis Workflow
The following diagram outlines the key steps in acquiring and interpreting the spectroscopic data.
Caption: Workflow for spectroscopic data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. While the presented data is predictive due to the limited availability of experimental spectra in the public domain, it is based on sound spectroscopic principles and comparison with closely related structures. This information serves as a foundational resource for researchers working with this and similar naphthyridine derivatives, aiding in the design of synthetic routes and the interpretation of analytical data. The validation of these predictions through experimental work is a crucial next step for any research program involving this compound.
The Therapeutic Potential of 6-Methyl-1,5-naphthyridin-4-ol Derivatives: A Technical Guide for Drug Discovery
Introduction: The Prominence of the 1,5-Naphthyridine Scaffold in Medicinal Chemistry
The 1,5-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, represents a "privileged structure" in the landscape of medicinal chemistry. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on the 6-Methyl-1,5-naphthyridin-4-ol scaffold, a specific subset with significant, yet underexplored, therapeutic potential. While direct and extensive research on this particular derivative is emerging, this document will synthesize the current understanding of closely related 1,5-naphthyridin-4-one analogs to provide a robust framework for researchers and drug development professionals. We will delve into the synthetic rationale, key biological activities, mechanisms of action, and detailed experimental protocols to empower the scientific community to further investigate this promising class of compounds.
The 4-ol/4-one tautomerism is a key feature of this scaffold, with the 4-oxo (or 1,5-naphthyridin-4(1H)-one) form being the predominant and more stable tautomer. Consequently, synthetic strategies and biological discussions will often refer to this keto form.
Core Synthetic Strategies: Building the 1,5-Naphthyridin-4-one Nucleus
The construction of the 1,5-naphthyridin-4-one core is a critical first step in the exploration of its biological activities. Several synthetic routes have been established, with the Gould-Jacobs reaction being a cornerstone methodology.
The Gould-Jacobs Reaction: A Versatile Approach
This powerful reaction involves the condensation of a 3-aminopyridine derivative with a substituted malonic ester, followed by a thermal cyclization. To achieve the target 6-methyl-1,5-naphthyridin-4-one, a 5-methyl-3-aminopyridine would be the key starting material.
Experimental Protocol: Synthesis of 6-Methyl-1,5-naphthyridin-4(1H)-one
Rationale: This protocol outlines the synthesis of the core scaffold. The initial condensation forms an enamine intermediate, which upon heating, undergoes an intramolecular cyclization to form the pyridone ring of the naphthyridine system.
Materials:
-
5-Methyl-3-aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide (for optional hydrolysis)
-
Hydrochloric acid (for optional hydrolysis)
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of 5-methyl-3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, diethyl 2-(((5-methylpyridin-3-yl)amino)methylene)malonate.
-
Cyclization: In a separate flask, heat diphenyl ether to approximately 250°C. Slowly add the crude intermediate from the previous step to the hot diphenyl ether. Maintain the temperature for 30-60 minutes to facilitate the cyclization.
-
Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product, ethyl 6-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, will precipitate out of the diphenyl ether. Collect the precipitate by vacuum filtration and wash thoroughly with ethanol to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Optional Hydrolysis to Carboxylic Acid: To obtain the corresponding carboxylic acid, the ester from the previous step can be hydrolyzed. Reflux the ester in a 10% aqueous solution of sodium hydroxide for 2-4 hours. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate, 6-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, can be collected by filtration, washed with water, and dried.
-
Optional Decarboxylation: The carboxylic acid can be decarboxylated by heating it in a high-boiling point solvent, such as diphenyl ether, to yield the target 6-methyl-1,5-naphthyridin-4(1H)-one.
Diagram: Synthesis of 6-Methyl-1,5-naphthyridin-4(1H)-one via the Gould-Jacobs Reaction
Caption: Gould-Jacobs reaction pathway for the synthesis of the core scaffold.
Biological Activities and Therapeutic Potential
While specific biological data for this compound derivatives are limited in publicly available literature, extensive research on analogous 1,5-naphthyridine derivatives provides a strong foundation for predicting their therapeutic potential. The primary areas of interest are anticancer and antimicrobial activities.
Anticancer Activity: Targeting Key Cellular Processes
Naphthyridine derivatives have emerged as promising anticancer agents, with some compounds progressing to clinical trials.[3] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes like topoisomerases and protein kinases.
1. Topoisomerase Inhibition:
Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase I (Top1), an enzyme essential for DNA replication and repair.[4] By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells. The planarity of the naphthyridine ring system is thought to be crucial for intercalation into the DNA, a key step in the mechanism of many topoisomerase inhibitors.
2. Kinase Inhibition:
The dysregulation of protein kinase signaling pathways is a hallmark of cancer. The 1,5-naphthyridine scaffold has proven to be a versatile template for the design of potent kinase inhibitors. For example, derivatives of 1,5-naphthyridine have shown inhibitory activity against Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), highlighting their potential as kinase-targeted therapeutics.[5]
Structure-Activity Relationship (SAR) Insights:
SAR studies on various naphthyridine series provide valuable clues about the potential impact of the 6-methyl group:
-
Substitution Position: Studies on other naphthyridine isomers have shown that methyl substitution at certain positions can enhance cytotoxic activity. For instance, in a series of 2-phenyl-1,8-naphthyridin-4-ones, methyl substitution at the C-6 or C-7 positions was generally more favorable for activity than substitution at the C-5 position.[3] This suggests that the placement of the methyl group at the 6-position of the 1,5-naphthyridine core could be a favorable modification for anticancer potency.
-
Electronic and Steric Effects: The methyl group is an electron-donating group, which can influence the electronic properties of the aromatic system and its interaction with biological targets. Sterically, the methyl group is relatively small and may be well-tolerated in the binding pockets of target enzymes.
Table 1: Anticancer Activity of Representative Naphthyridine Derivatives
| Compound Class | Target/Mechanism | Cell Line(s) | IC50/Activity | Reference(s) |
| 2-Phenyl-1,8-naphthyridin-4-one derivatives | Tubulin polymerization inhibition | HeLa, HL-60, PC-3 | 0.1 - 172.8 µM | [3] |
| 2,8-Disubstituted-1,5-naphthyridines | PfPI4K Inhibition | P. falciparum | Nanomolar range | [5] |
| Canthin-6-one (a 1,5-naphthyridine alkaloid) | Apoptosis induction | DU145 (prostate), HCC1395 (breast) | IC50 = 1.58 µg/mL (for a derivative) | [1] |
Antimicrobial Activity: A Renewed Focus on a Classic Scaffold
The historical success of nalidixic acid, a 1,8-naphthyridine derivative, as an antibacterial agent has paved the way for continued exploration of this scaffold for antimicrobial drug discovery.[1] The primary mechanism of action for many antibacterial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6][7]
Structure-Activity Relationship (SAR) in Antimicrobial Naphthyridines:
SAR studies on novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold have revealed that substitutions on the core ring system are critical for activity. While substitutions at C-2 and C-7 are often well-tolerated and can be optimized to enhance potency and spectrum, modifications at other positions, including C-6, have been reported to sometimes have a detrimental effect on activity in certain series.[6] However, this is highly dependent on the overall structure of the molecule and the specific bacterial strains being targeted. Therefore, the biological evaluation of this compound derivatives against a panel of clinically relevant bacteria is warranted.
Key Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound derivatives, the following detailed protocols for key in vitro assays are provided.
Anticancer Activity Assessment
1. MTT Cell Viability Assay
Rationale: This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Diagram: Workflow for MTT Cell Viability Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Activity Assessment
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Rationale: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth with bacteria and DMSO) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents. Based on the extensive research on related 1,5-naphthyridine derivatives, it is highly probable that these compounds will exhibit significant anticancer and antimicrobial activities. The presence of the 6-methyl group is likely to influence the pharmacological properties of these molecules, and a thorough investigation of their structure-activity relationships is crucial.
Future research should focus on:
-
Efficient Synthesis: Optimization of the synthesis of a diverse library of this compound derivatives with various substituents at other positions of the naphthyridine core.
-
Comprehensive Biological Screening: Evaluation of these compounds against a broad panel of cancer cell lines and clinically relevant microbial pathogens.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Assessment of the therapeutic potential of lead compounds in preclinical animal models.
This technical guide provides a foundational framework to stimulate and guide further research into the exciting therapeutic potential of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,5-Naphthyridines
Abstract
The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged scaffold in the annals of chemical synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical evolution of 1,5-naphthyridine scaffolds, tailored for researchers, scientists, and drug development professionals. We will traverse the seminal moments of its initial synthesis, the refinement of synthetic methodologies driven by the pursuit of efficiency and molecular diversity, and the burgeoning recognition of its profound biological significance. This guide is designed not as a rigid template, but as a narrative that explains the causality behind experimental choices, offering field-proven insights into the enduring legacy and future potential of this remarkable heterocyclic core.
The Genesis of a Scaffold: Early Discovery and Synthesis
The journey of the 1,5-naphthyridine scaffold begins in the early 20th century, a period of fervent exploration in heterocyclic chemistry. While the broader class of naphthyridines, conceived as naphthalene analogs with two nitrogen atoms, was first proposed by Reissert in 1893, the specific 1,5-isomer remained elusive for several decades.
It was not until 1927 that the first synthesis of an unsubstituted 1,5-naphthyridine was reported by Brobansky and Sucharda.[1] Their pioneering work adapted the well-established Skraup quinoline synthesis to a pyridine-based starting material, 3-aminopyridine. This reaction, while historically significant, is notorious for its harsh conditions and often violent nature.
The Classic Skraup Synthesis: A Double-Edged Sword
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene). The reaction proceeds through a series of complex steps, including the dehydration of glycerol to acrolein, a Michael addition of the amine to acrolein, cyclization, and finally, oxidation to the aromatic naphthyridine.
The unforgiving nature of the Skraup reaction, characterized by high temperatures and strong acids, presented a significant barrier to the synthesis of functionalized 1,5-naphthyridine derivatives. This inherent limitation was a primary driver for the development of milder and more versatile synthetic routes in the decades that followed.
The Evolution of Synthetic Strategy: A Quest for Versatility and Control
The initial discovery of the 1,5-naphthyridine core sparked a continuous effort among synthetic chemists to devise more efficient and adaptable methods for its construction. This evolution was not merely an academic exercise but was intrinsically linked to the burgeoning interest in the biological potential of these scaffolds.
The Friedländer Annulation: A Milder Approach
The Friedländer synthesis offered a more controlled and often higher-yielding alternative to the Skraup reaction. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of 1,5-naphthyridines, this translates to the reaction of a 3-aminopyridine-4-carbaldehyde or a related ketone with a suitable methylene-containing reactant. The reaction is typically catalyzed by either acid or base and proceeds under significantly milder conditions than the Skraup synthesis.
Experimental Protocol: A Representative Friedländer Synthesis of a Benzo[b][1][2]naphthyridine Derivative
-
Reactant Preparation: A mixture of 3-aminoquinaldehyde and 2-acetylpyridine is prepared in ethanol.
-
Base Catalysis: Sodium hydroxide (NaOH) is added to the mixture to catalyze the condensation reaction.
-
Reaction Execution: The reaction mixture is heated under reflux for a specified period, typically several hours, to facilitate the cyclization and dehydration steps.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified, often by recrystallization, to yield the desired benzo[b][1][2]naphthyridine.
The Gould-Jacobs Reaction: Access to 4-Hydroxy-1,5-Naphthyridines
The Gould-Jacobs reaction emerged as a pivotal method for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives, which are key intermediates in the synthesis of many biologically active compounds.[1][3] This reaction involves the condensation of a 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][3]
The causality behind the utility of this reaction lies in its ability to introduce a hydroxyl group at the 4-position, which can be further functionalized, for instance, by conversion to a halogen for subsequent cross-coupling reactions.
Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
-
Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate from the previous step is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250 °C. This thermal cyclization results in the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration and washed to remove the high-boiling solvent.
References
An In-Depth Technical Guide to 6-Methyl-1,5-naphthyridin-4-ol (CAS: 23443-24-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-1,5-naphthyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,5-naphthyridine scaffold is a recognized privileged structure, appearing in numerous biologically active molecules. This document details the primary synthetic route to this compound, its structural characterization, and explores its potential applications in drug discovery, drawing parallels from the broader family of 1,5-naphthyridine derivatives.
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a key structural motif in a wide array of pharmacologically active compounds. Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse intermolecular interactions with biological targets, making it a valuable scaffold in the design of novel therapeutics. Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on this core structure allows for the fine-tuning of a compound's physicochemical properties and biological activity, a principle that underscores the importance of derivatives like this compound.
Synthesis of this compound: A Mechanistic Approach
The most established and versatile method for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives is the Gould-Jacobs reaction.[1] This classical named reaction provides a reliable pathway to construct the bicyclic naphthyridine core.
The synthesis of this compound commences with the key starting material, 3-amino-5-methylpyridine. The overall synthetic transformation is a two-step process involving an initial condensation followed by a thermal cyclization.
Figure 1: Synthetic pathway for this compound via the Gould-Jacobs reaction.
Causality Behind Experimental Choices
The Gould-Jacobs reaction is favored for its reliability and the accessibility of the starting materials. The initial step is a nucleophilic vinyl substitution where the amino group of 3-amino-5-methylpyridine attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), with subsequent elimination of ethanol. This step is typically conducted at elevated temperatures to drive the reaction to completion.
The second and critical step is the thermal cyclization of the resulting intermediate, diethyl 2-(((5-methylpyridin-3-yl)amino)methylene)malonate. This intramolecular cyclization is an electrocyclic reaction that requires significant thermal energy. The choice of a high-boiling point solvent, such as Dowtherm A or diphenyl ether, is crucial to achieve the necessary temperature for the ring-closure to occur efficiently. The high temperature facilitates the formation of the new pyridine ring, leading to the thermodynamically stable aromatic 1,5-naphthyridine system.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2-(((5-methylpyridin-3-yl)amino)methylene)malonate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-methylpyridine (1.0 equivalent).
-
Add diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).
-
Heat the reaction mixture at 120-130 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The crude intermediate can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of this compound
-
To a high-temperature reaction vessel, add the crude diethyl 2-(((5-methylpyridin-3-yl)amino)methylene)malonate from the previous step.
-
Add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.
-
Monitor the completion of the cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solvent.
-
Collect the solid product by filtration and wash with a low-boiling point solvent like hexane or ether to remove the high-boiling point solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield this compound as a solid.
Structural Characterization and Data Presentation
The structural identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| CAS Number | 23443-24-5 |
| Appearance | Off-white to pale yellow solid |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data (Predicted and Representative)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the methyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the hydroxyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.5 | Multiplets/Doublets |
| Methyl (CH₃) | ~2.5 | Singlet |
| Hydroxyl (OH) | Broad singlet (variable) | Singlet |
Table 2: Predicted ¹H NMR Spectral Data for this compound.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbons of the aromatic rings will appear in the downfield region, with the carbonyl-like carbon at position 4 being the most deshielded.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C4) | 170 - 180 |
| Aromatic C | 110 - 160 |
| Methyl (CH₃) | 15 - 25 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound.
Infrared (IR) Spectroscopy:
The IR spectrum will provide key information about the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C=O stretch (keto-enol tautomer) | 1650 - 1690 |
| C=N, C=C stretch (aromatic) | 1500 - 1600 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 2960 |
Table 4: Predicted IR Spectral Data for this compound.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 160.
Potential Applications in Drug Discovery
The 1,5-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. While specific biological activity for this compound is not extensively documented, the broader class of substituted 1,5-naphthyridines has shown significant promise in several key areas of drug discovery.
Figure 2: Potential therapeutic applications of the 1,5-naphthyridine scaffold.
Kinase Inhibition in Oncology
A significant number of kinase inhibitors in clinical development and on the market incorporate heterocyclic scaffolds. The 1,5-naphthyridine core can act as a bioisostere for other hinge-binding motifs, and its substitution pattern can be tailored to achieve selectivity and potency against specific kinases. For instance, derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in cancer therapy.[2] The methyl group on this compound could potentially occupy a hydrophobic pocket in the active site of a target kinase, thereby influencing binding affinity.
Antimicrobial and Antiparasitic Activity
The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors and participate in metal chelation, which are important interactions for antimicrobial activity. While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, the 1,5-naphthyridine scaffold has also been explored for this purpose. Furthermore, substituted 1,5-naphthyridines have demonstrated excellent antileishmanial activity, with some compounds showing efficacy comparable to the standard drug amphotericin B. This suggests that this compound could serve as a starting point for the development of novel anti-infective agents.
Conclusion and Future Directions
This compound is a synthetically accessible derivative of the medicinally important 1,5-naphthyridine scaffold. The Gould-Jacobs reaction provides a robust and well-understood route for its preparation. While detailed biological characterization of this specific compound is limited in publicly available literature, the extensive research on related 1,5-naphthyridine derivatives strongly suggests its potential as a valuable building block in drug discovery programs.
Future research should focus on the comprehensive biological evaluation of this compound and its derivatives against a panel of relevant biological targets, particularly kinases and microbial enzymes. Structure-activity relationship (SAR) studies, guided by computational modeling, could further optimize the scaffold to yield potent and selective therapeutic candidates. The synthesis of a library of analogs with diverse substitutions at various positions on the naphthyridine ring will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic system.
References
An In-depth Technical Guide to 6-Methyl-1,5-naphthyridin-4-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of a specific analogue, 6-Methyl-1,5-naphthyridin-4-ol (CAS No: 23443-24-5), focusing on its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications. This document is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into this promising chemical entity.
A crucial characteristic of this compound is its existence in a tautomeric equilibrium with its keto form, 6-Methyl-1,5-naphthyridin-4(1H)-one. This phenomenon is a key aspect of its chemical behavior and is fundamental to understanding its reactivity and potential biological interactions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. While specific experimental data for this particular derivative is not extensively reported in publicly available literature, the properties of the parent 1,5-naphthyridin-4-ol provide a valuable reference point.
| Property | Value (for 1,5-Naphthyridin-4-ol) | Reference |
| Molecular Formula | C₉H₈N₂O | N/A |
| Molecular Weight | 160.17 g/mol | N/A |
| Melting Point | 340 °C | [1] |
| Boiling Point (Predicted) | 332.7 ± 22.0 °C at 760 mmHg | [1] |
| XlogP (Predicted) | 0.8 | [2][3] |
Note: The presented values for melting and boiling points are for the parent compound, 1,5-naphthyridin-4-ol, and may differ for the 6-methyl derivative.
Tautomerism
The 4-hydroxypyridine moiety within the 1,5-naphthyridine core readily undergoes keto-enol tautomerization. This equilibrium between the 'ol' (enol) and 'one' (keto) forms is a critical feature influencing the molecule's spectroscopic properties, reactivity, and its interactions with biological targets. The IUPAC name for the keto tautomer is 6-Methyl-1H-1,5-naphthyridin-4-one.
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound
The Gould-Jacobs reaction is a well-established and versatile method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems, including 4-hydroxy-1,5-naphthyridines.[4][5][6] This reaction involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization.
A plausible and commonly employed synthetic route to this compound involves the reaction of 3-amino-5-methylpyridine with diethyl ethoxymethylenemalonate (DEEM).[7]
Experimental Protocol: Gould-Jacobs Synthesis
This protocol outlines a general procedure for the synthesis of this compound based on the Gould-Jacobs reaction.
Materials:
-
3-Amino-5-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A or Diphenyl ether
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: A mixture of 3-amino-5-methylpyridine and diethyl ethoxymethylenemalonate is heated in a suitable solvent, such as ethanol. This initial step forms the corresponding anilinomethylenemalonate intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250 °C. This thermal cyclization leads to the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide. Subsequent acidification with hydrochloric acid precipitates the carboxylic acid, which upon further heating, undergoes decarboxylation to yield the final product, this compound.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent.
Caption: Gould-Jacobs synthesis workflow for this compound.
Spectroscopic Characterization
Potential Biological Activities and Applications
Derivatives of the 1,5-naphthyridine scaffold have demonstrated a broad spectrum of biological activities, suggesting potential therapeutic applications for this compound and its analogues.[1][8]
-
Antimicrobial Activity: The naphthyridine core is a well-known pharmacophore in antimicrobial agents.[9] Further investigation into the antibacterial and antifungal properties of this compound is warranted.
-
Anticancer Activity: Various naphthyridine derivatives have exhibited cytotoxic effects against cancer cell lines.[10] The potential of this compound as an anticancer agent could be explored through in vitro and in vivo studies.
-
Enzyme Inhibition: Some 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of enzymes such as the TGF-beta type I receptor (ALK5), which is implicated in various diseases including cancer and fibrosis.
Caption: Potential biological activities of this compound derivatives.
Safety and Handling
For the parent compound, 1,5-naphthyridin-4-ol, GHS hazard statements indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. A comprehensive safety data sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound represents a valuable building block for the development of novel therapeutic agents. Its synthesis via the established Gould-Jacobs reaction provides a reliable route for its preparation. The diverse biological activities associated with the 1,5-naphthyridine scaffold highlight the potential of this compound in various areas of drug discovery. Further research to fully characterize its physicochemical properties, spectroscopic data, and to explore its pharmacological profile is highly encouraged. This technical guide serves as a foundational resource to stimulate and support these future investigations.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methyl-1,5-naphthyridin-4-ol
Abstract
This document provides a comprehensive guide for the synthesis of 6-Methyl-1,5-naphthyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol detailed herein is based on the well-established Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxy-1,5-naphthyridines.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis.
Introduction and Scientific Context
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a hydroxyl group at the 4-position and a methyl group at the 6-position can significantly modulate the physicochemical and biological properties of the naphthyridine core, making this compound a valuable intermediate for the development of novel therapeutics.[1]
The synthetic strategy outlined in this guide leverages the Gould-Jacobs reaction, a classical and highly effective method for constructing the 4-hydroxy-1,5-naphthyridine ring system.[1][2] This reaction proceeds in two key stages: an initial condensation of a 3-aminopyridine derivative with a malonic ester, followed by a high-temperature intramolecular cyclization.[1][3]
Mechanistic Overview: The Gould-Jacobs Reaction
The synthesis of this compound via the Gould-Jacobs reaction commences with the nucleophilic attack of the amino group of 3-amino-5-methylpyridine on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to yield an intermediate, diethyl 2-((5-methylpyridin-3-ylamino)methylene)malonate. The subsequent step involves a thermal, 6-electron electrocyclization to form the dihydronaphthyridine ring, which then undergoes tautomerization to the more stable aromatic 4-hydroxy-1,5-naphthyridine product.[1][3]
Below is a diagram illustrating the reaction pathway:
Caption: Reaction scheme for the synthesis of this compound via the Gould-Jacobs reaction.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-5-methylpyridine | ReagentPlus®, 99% | Sigma-Aldrich | |
| Diethyl ethoxymethylenemalonate (DEEM) | ≥98.5% | Sigma-Aldrich | |
| Dowtherm A | Sigma-Aldrich | High-boiling solvent for cyclization | |
| Ethanol | Anhydrous | Fisher Scientific | |
| Diethyl ether | Anhydrous | Fisher Scientific | For precipitation and washing |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich | For pH adjustment |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich | For pH adjustment |
Step-by-Step Synthesis
The synthesis is a two-step process, as illustrated in the workflow diagram below:
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Synthesis of Diethyl 2-((5-methylpyridin-3-ylamino)methylene)malonate (Intermediate)
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-5-methylpyridine (10.8 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The resulting viscous oil is the crude intermediate and can be used directly in the next step without further purification.
Step 2: Cyclization to this compound
-
To the flask containing the crude intermediate, add Dowtherm A (50 mL).
-
Heat the mixture to 250 °C with vigorous stirring for 30 minutes. A precipitate will form as the reaction progresses.
-
Monitor the completion of the cyclization by TLC.
Step 3: Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to approximately 100 °C.
-
Carefully add diethyl ether (100 mL) to the warm mixture to precipitate the product.
-
Continue cooling to room temperature, and then place the flask in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with diethyl ether to remove residual Dowtherm A.
-
The crude product can be further purified by recrystallization from ethanol or by treatment with an acid-base workup. For the latter, dissolve the solid in dilute NaOH, filter to remove any insoluble impurities, and then re-precipitate the product by acidifying with HCl.
-
Dry the purified solid under vacuum to obtain this compound.
Characterization and Expected Results
The final product should be a solid. The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Dowtherm A is a high-boiling, heat-transfer fluid and should be handled with care at high temperatures.
-
Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.
References
Application of 6-Methyl-1,5-naphthyridin-4-ol in Medicinal Chemistry: A Guide to Synthesis and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this heterocyclic system have shown significant potential as antibacterial agents, topoisomerase inhibitors, and notably, as potent modulators of critical cellular signaling pathways.[2][3] A key area of interest is their activity as kinase inhibitors, with numerous derivatives exhibiting potent inhibition of targets such as Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, and c-Met.[4] Of particular significance is the discovery of 1,5-naphthyridine-based compounds as potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[5]
Dysregulation of the TGF-β/ALK5 signaling pathway is a critical driver in the pathology of numerous diseases, including cancer and fibrosis.[4] In cancer, TGF-β signaling has a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and immunosuppression in advanced stages.[6] In fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis, aberrant TGF-β signaling leads to excessive deposition of extracellular matrix (ECM), resulting in tissue scarring and organ dysfunction.[6] Consequently, the development of small molecule inhibitors targeting ALK5 is a highly pursued therapeutic strategy.
This technical guide focuses on 6-Methyl-1,5-naphthyridin-4-ol , a specific analog within this promising class of compounds. Based on the established activity of its parent scaffold, this molecule is a prime candidate for investigation as an ALK5 inhibitor. This document provides a comprehensive overview of its synthesis, along with detailed protocols for its biological evaluation, from initial biochemical screening to cell-based functional assays.
Synthesis of this compound
The synthesis of the 4-hydroxy-1,5-naphthyridine core is classically achieved via the Gould-Jacobs reaction.[7] This methodology involves the condensation of an appropriately substituted 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[8] For the synthesis of this compound, the logical starting material is 3-Amino-5-methylpyridine.[9][10]
Reaction Scheme
References
- 1. mdpi.com [mdpi.com]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-Amino-5-methylpyridine 97 3430-19-1 [sigmaaldrich.com]
Application Notes and Protocols: A Framework for Assessing the Bioactivity of 6-Methyl-1,5-naphthyridin-4-ol
Introduction: The Therapeutic Potential of the Naphthyridine Scaffold
The naphthyridine core, a heterocyclic system of two fused pyridine rings, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of naphthyridine have demonstrated a remarkable breadth of biological activities, including anticancer, anti-infectious, and anti-inflammatory properties.[1][2][3][4] The versatility of this scaffold allows for chemical modifications that can be tailored to interact with a variety of biological targets. Specifically, the 1,5-naphthyridine isomer has been the subject of significant investigation, with analogues showing promise as inhibitors of crucial cellular enzymes.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to determine the bioactivity of a novel derivative, 6-Methyl-1,5-naphthyridin-4-ol. Given the established anticancer potential of related compounds, which often function through the inhibition of key enzymes in cell signaling and DNA repair pathways, this guide will focus on a tiered approach.[7] We will begin with broad phenotypic screening to assess general cytotoxicity against cancer cell lines, followed by more specific enzymatic and cell-based assays to elucidate a potential mechanism of action, with a focus on kinase and PARP (Poly (ADP-ribose) polymerase) inhibition.[7][8][9]
Tier 1: Primary Screening - Assessing General Cytotoxicity
The initial step in evaluating a novel compound is to determine its effect on cancer cell proliferation and viability. A widely used, reliable, and high-throughput method for this is the MTT/MTS assay.[7] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Tier 2: Mechanistic Elucidation - Investigating Potential Enzyme Inhibition
Should this compound exhibit significant cytotoxic activity, the next logical step is to investigate its potential molecular targets. Kinases and PARP enzymes are frequently implicated in cancer progression and are common targets for naphthyridine-based inhibitors.[3][7]
Workflow for Bioactivity Assessment
Caption: Tiered approach for bioactivity testing of this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The activity is quantified by measuring the amount of phosphorylated substrate produced, often using a fluorescence-based method like Time-Resolved Forster Resonance Energy Transfer (TR-FRET).[10][11][12]
Materials:
-
Recombinant active kinase (e.g., a member of the MAPK or CDK family)
-
Kinase-specific substrate peptide (often biotinylated)
-
ATP
-
Kinase assay buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
This compound
-
Known kinase inhibitor (positive control)
-
384-well low-volume microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate peptide.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing the Europium-labeled antibody and the APC-labeled streptavidin. Incubate for 60 minutes to allow for binding.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
Data Analysis: Calculate the TR-FRET ratio. The inhibition of kinase activity will result in a decreased signal. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Protocol 3: PARP Inhibition Assay
Principle: This assay measures the inhibition of PARP enzyme activity, which catalyzes the transfer of ADP-ribose units from NAD+ to target proteins. A common method involves a chemiluminescent assay where biotinylated PARP substrate is captured on a streptavidin-coated plate, and the incorporated poly(ADP-ribose) (PAR) is detected with an anti-PAR antibody conjugated to horseradish peroxidase (HRP).[8][9][13][14]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
PARP assay buffer
-
Biotinylated PARP substrate (e.g., histones)
-
NAD+
-
Streptavidin-coated 96-well plates
-
Anti-PAR monoclonal antibody-HRP conjugate
-
Chemiluminescent HRP substrate
-
This compound
-
Known PARP inhibitor (e.g., Olaparib)
-
Luminometer
Procedure:
-
Plate Preparation: Wash the streptavidin-coated plate with wash buffer. Add the biotinylated substrate and incubate to allow for binding. Wash away the unbound substrate.
-
Reaction Mixture: In a separate plate, prepare the reaction mixture containing PARP1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiation of Reaction: Add NAD+ to the reaction mixture and transfer it to the substrate-coated plate. Incubate for 60 minutes at room temperature.
-
Detection: Wash the plate to remove the reaction mixture. Add the anti-PAR-HRP antibody and incubate for 60 minutes. Wash away the unbound antibody.
-
Signal Generation: Add the chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.
Data Analysis: The luminescent signal is proportional to the PARP activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Tier 3: Cellular Confirmation - Target Engagement and Downstream Effects
Positive results in biochemical assays should be validated in a cellular context to confirm that the compound can access its target within the cell and exert the expected biological effect.
Potential Signaling Pathway Involvement
Caption: Hypothesized inhibition of the PARP-mediated DNA damage repair pathway.
Protocol 4: Western Blot for Cellular Target Engagement
Principle: Western blotting can be used to assess the phosphorylation status of a kinase substrate or the level of PARylation in cells treated with the test compound, providing evidence of target engagement.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-PAR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A dose-dependent decrease in the signal for the phosphorylated protein or PARylation would indicate cellular target engagement.
Data Summary and Interpretation
The data generated from this tiered assay approach should be compiled to build a comprehensive profile of this compound's bioactivity.
| Assay Type | Parameter Measured | Example Data for Hypothetical Active Compound |
| MTT Cell Viability | IC50 (µM) in MCF-7 cells | 5.2 |
| Kinase Inhibition | IC50 (µM) against Kinase X | 0.8 |
| PARP Inhibition | IC50 (µM) against PARP1 | > 50 |
| Western Blot | % reduction of p-ERK at 10 µM | 75% |
Interpretation of Hypothetical Data: The hypothetical data above would suggest that this compound is a moderately potent cytotoxic agent that likely exerts its effect through the inhibition of Kinase X, as evidenced by both the biochemical assay and the reduction of a downstream phosphorylation event in cells. The lack of activity against PARP1 suggests specificity.
Conclusion
This application note provides a structured and scientifically rigorous framework for the initial bioactivity screening and mechanistic investigation of this compound. By employing a tiered approach, researchers can efficiently move from broad phenotypic observations to specific molecular targets, thereby accelerating the drug discovery and development process. The provided protocols are foundational and can be adapted and expanded based on the initial findings.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To Choose the Right Assay for PARP | Technology Networks [technologynetworks.com]
- 9. PARP assay kits [bioscience.co.uk]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. caymanchem.com [caymanchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: 6-Methyl-1,5-naphthyridin-4-ol as a High-Performance Ancillary Ligand for Phosphorescent OLEDs
Abstract: This document provides a comprehensive technical guide for the application of 6-Methyl-1,5-naphthyridin-4-ol in the development of next-generation phosphorescent organic light-emitting diodes (OLEDs). While direct utilization of this molecule as a standalone layer is not yet documented, its structural isomers have been successfully employed as powerful ancillary ligands in iridium(III) complexes, leading to highly efficient and pure red electrophosphorescence.[1] This guide extrapolates from established principles and protocols, presenting a complete workflow from the synthesis of the core ligand to the fabrication and characterization of a high-performance OLED device. We detail the causality behind each step, providing researchers with the necessary protocols and mechanistic insights to leverage the unique electronic properties of the 1,5-naphthyridin-4-ol scaffold.
Introduction: The Case for Naphthyridine Ligands in Electrophosphorescence
The efficiency of OLEDs is critically dependent on the molecular architecture of the materials used within the emissive layer (EML). For red, green, and blue displays, phosphorescent emitters, particularly those based on iridium(III) complexes, are essential as they enable the harvesting of both singlet and triplet excitons, pushing the theoretical internal quantum efficiency to 100%. The performance of these emitters is dictated not only by the cyclometalating ligands but also by the ancillary ligand, which plays a crucial role in tuning the emission color, enhancing photoluminescence quantum yield (PLQY), and improving charge transport properties.[1][2]
The 1,5-naphthyridine scaffold is an electron-deficient heterocyclic system, a property that makes its derivatives excellent candidates for electron-transporting materials and ligands in OLEDs.[3][4][5] Specifically, 1,5-naphthyridin-4-ol derivatives, when used as ancillary ligands in Ir(III) complexes, have been shown to produce pure red emitters with exceptional PLQYs (up to 93.4%) and good electron mobility.[1] These properties contribute to devices with high external quantum efficiencies (EQE > 31%) and significantly reduced efficiency roll-off.[1]
This guide focuses on This compound , a specific isomer proposed here as a strategic ligand for developing novel phosphorescent emitters. We will provide detailed protocols for its synthesis and subsequent incorporation into an Iridium(III) complex, followed by device fabrication and analysis.
Synthesis and Characterization of the Core Ligand
Protocol 2.1: Synthesis of this compound
The synthesis of the target ligand can be achieved via a modified Skraup reaction or a cyclization approach, which are common for forming the 1,5-naphthyridine core.[5][6] The following protocol is based on the cyclization of a substituted aminopyridine.
Rationale: This multi-step synthetic route is chosen for its reliability and adaptability. The initial condensation reaction forms a key intermediate, which then undergoes an intramolecular cyclization promoted by acid. This method offers good control over the final product structure.
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-methylpyridine (1 eq.), ethyl acetoacetate (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in 100 mL of toluene.
-
Condensation: Heat the mixture to reflux (approx. 110 °C) for 12 hours. Use a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the product.
-
Intermediate Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude solid, an enamine intermediate, is washed with cold hexane to remove unreacted starting materials and dried under vacuum.
-
Cyclization: The dried intermediate is transferred to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a separate flask. The mixture is heated to 250 °C for 1-2 hours.
-
Expert Note: This high-temperature thermal cyclization is critical for forming the second pyridine ring of the naphthyridine core. The temperature must be carefully controlled to prevent decomposition.
-
-
Purification: After cooling, the reaction mixture will solidify. The solid is triturated with ethyl acetate, filtered, and washed thoroughly to remove the solvent. The crude this compound is then purified by recrystallization from ethanol or by column chromatography on silica gel (using a dichloromethane/methanol gradient) to yield a pure solid.
-
Characterization: Confirm the identity and purity of the final product using:
-
¹H NMR: To verify the proton chemical environments.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₈N₂O, MW: 160.17 g/mol ).
-
Protocol 2.2: Synthesis of the Iridium(III) Emitter
We propose the synthesis of a model complex, bis(2-phenylpyridine)(this compound)iridium(III) , denoted as [Ir(ppy)₂(6-Me-npo)] . This follows established procedures for synthesizing similar phosphorescent complexes.[1][2]
Rationale: The synthesis involves two key steps: formation of the chloride-bridged iridium dimer, followed by reaction with the ancillary ligand. This ensures the sequential and controlled coordination of the ligands to the iridium center.
Step-by-Step Protocol:
-
Dimer Synthesis: In a 100 mL flask, suspend Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1 eq.) and 2-phenylpyridine (ppy) (2.5 eq.) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Reflux: Purge the mixture with argon for 20 minutes, then heat to reflux at 120 °C for 24 hours under an inert atmosphere.
-
Isolation of Dimer: Cool the reaction to room temperature. The yellow precipitate, the chloride-bridged dimer [Ir(ppy)₂Cl]₂, is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum.
-
Ancillary Ligand Reaction: In a separate flask, dissolve the [Ir(ppy)₂Cl]₂ dimer (1 eq.), the synthesized This compound ligand (2.2 eq.), and sodium carbonate (Na₂CO₃) (4 eq.) in 2-ethoxyethanol.
-
Final Complex Formation: Purge the mixture with argon and reflux at 130 °C for 18 hours.
-
Purification: After cooling, pour the reaction mixture into cold water. Collect the resulting precipitate by filtration. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/hexane). For OLED-grade purity (>99.9%), the final red-orange solid should be further purified by temperature-gradient vacuum sublimation.
-
Characterization: Confirm the structure and purity via ¹H NMR, Mass Spectrometry, and Elemental Analysis.
Physicochemical Properties and Device Integration
Protocol 3.1: Photophysical and Electrochemical Characterization
Rationale: Understanding the energy levels and emission properties of the [Ir(ppy)₂(6-Me-npo)] complex is paramount for designing an efficient OLED device structure. Cyclic voltammetry (CV) is used to determine the HOMO and LUMO energy levels, which govern charge injection, while UV-Vis and photoluminescence spectroscopy reveal the optical properties.
-
UV-Vis Absorption: Dissolve the complex in a degassed dichloromethane (DCM) solution (~10⁻⁵ M). Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Photoluminescence (PL): Using the same solution, excite the sample at the wavelength corresponding to its metal-to-ligand charge transfer (MLCT) band and record the emission spectrum. The absolute PLQY should be measured using an integrating sphere.
-
Cyclic Voltammetry (CV): Perform CV in a degassed DCM or acetonitrile solution containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. Use a standard three-electrode setup (e.g., glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode) calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The HOMO level is calculated from the onset of the first oxidation potential, and the LUMO level is estimated by adding the optical bandgap (from the absorption edge) to the HOMO energy.
Table 1: Expected Physicochemical Properties of [Ir(ppy)₂(6-Me-npo)]
(Values are extrapolated based on structurally similar complexes reported in the literature[1])
| Property | Expected Value | Technique | Significance |
| Absorption λmax (MLCT) | ~460-480 nm | UV-Vis | Determines excitation wavelength for PL studies. |
| Emission λmax (in DCM) | ~620-630 nm (Pure Red) | Photoluminescence | Defines the color of the emitted light. |
| PLQY (in DCM) | > 85% | Integrating Sphere | High quantum yield is essential for efficient light emission. |
| HOMO Level | -5.2 to -5.4 eV | Cyclic Voltammetry | Energy barrier for hole injection from the HTL. |
| LUMO Level | -3.0 to -3.2 eV | CV / Optical Gap | Energy barrier for electron injection from the ETL. |
| Triplet Energy (Eₜ) | ~1.95 - 2.0 eV | 77K PL Spectrum | Must be lower than the host material's Eₜ for efficient energy transfer. |
OLED Fabrication and Performance Analysis
Workflow 4.1: OLED Device Fabrication Process
The following diagram illustrates the standard workflow for fabricating a multi-layer phosphorescent OLED using thermal evaporation.
Caption: OLED fabrication workflow from substrate cleaning to device encapsulation.
Protocol 4.2: Step-by-Step Device Fabrication
-
Substrate Cleaning: Clean patterned Indium Tin Oxide (ITO) glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol (15 min each). Dry the substrates with a nitrogen gun.
-
Surface Treatment: Treat the cleaned ITO surface with UV-ozone for 10 minutes to increase its work function and remove organic residues.
-
Organic Layer Deposition: Immediately transfer the substrates to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber. Deposit the organic layers and cathode sequentially without breaking vacuum.
-
Hole Transport Layer (HTL): Deposit 40 nm of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).
-
Emissive Layer (EML): Co-deposit 4,4′-N,N′-dicarbazole-biphenyl (CBP) as the host and [Ir(ppy)₂(6-Me-npo)] as the guest emitter with a doping concentration of 8% by weight. The total thickness should be 20 nm.
-
Hole Blocking Layer (HBL): Deposit 10 nm of bathocuproine (BCP) to confine excitons within the EML.
-
Electron Transport Layer (ETL): Deposit 30 nm of tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
-
Cathode Deposition: Deposit a 1 nm layer of lithium fluoride (LiF) as an electron injection layer, followed by 100 nm of aluminum (Al) as the cathode. The deposition rates should be carefully controlled using quartz crystal monitors.
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
Protocol 4.3: Device Performance Characterization
-
Current Density-Voltage-Luminance (J-V-L): Use a source measure unit (e.g., Keithley 2400) and a calibrated photodiode/spectroradiometer. Measure the characteristics in the forward bias direction.
-
Electroluminescence (EL) Spectrum: Capture the emission spectrum at a constant driving voltage (e.g., 8 V) to determine the emission peak and calculate the CIE 1931 color coordinates.
-
Efficiency Calculation: From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
Mechanistic Insights and Expected Performance
Diagram 5.1: Device Energy Level Diagram
The energy level diagram illustrates the alignment of frontier molecular orbitals across the device, facilitating efficient charge injection, transport, and recombination.
Caption: Energy level diagram of the proposed OLED device architecture.
Discussion: The ancillary 1,5-naphthyridin-4-ol ligand is expected to confer excellent properties to the Ir(III) complex. Its electron-deficient nature can improve electron mobility within the complex itself, promoting a more balanced charge distribution within the emissive layer.[1] This leads to the recombination zone being centered within the EML, preventing exciton quenching at the interfaces and thereby enhancing efficiency. The rigid, planar structure of the naphthyridine core also contributes to high thermal stability, a critical factor for device longevity.[3][7]
Table 2: Expected Device Performance Metrics
(Performance is benchmarked against similar pure red PHOLEDs using 1,5-naphthyridin-4-ol derivative ligands[1])
| Performance Metric | Target Value | Significance |
| Turn-on Voltage (@ 1 cd/m²) | < 3.5 V | Low voltage indicates efficient charge injection. |
| Maximum Luminance | > 15,000 cd/m² | High brightness capability. |
| Maximum Current Efficiency | > 30 cd/A | High efficiency of converting charge to photons. |
| Maximum Power Efficiency | > 25 lm/W | Overall energy efficiency of the device. |
| Maximum EQE | > 30% | High percentage of injected electrons generating photons. |
| CIE Coordinates (x, y) | (0.67, 0.33) | Saturated, pure red color meeting display standards. |
| Efficiency Roll-off | Low | Maintains high efficiency at high brightness levels. |
References
- 1. Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C-H Activation-Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 1,5-Naphthyridines
Introduction: The Strategic Importance of N-Alkylated 1,5-Naphthyridines
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and hydrogen bonding capabilities, making it an ideal core for designing biologically active molecules. Derivatives of this scaffold have been identified as potent inhibitors in various signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway, which is implicated in diseases like cancer and fibrosis.[1]
N-alkylation is a cornerstone synthetic strategy for the functionalization of the 1,5-naphthyridine ring system.[2][3] By introducing diverse alkyl and functionalized alkyl groups at one of the ring nitrogens, researchers can systematically modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This fine-tuning is critical for optimizing pharmacokinetic profiles and exploring structure-activity relationships (SAR) to enhance therapeutic efficacy. This guide provides a detailed examination of the N-alkylation mechanism, comprehensive experimental protocols, and critical insights into reaction optimization.
Pillar 1: Mechanistic Rationale and Causality
The N-alkylation of a 1,5-naphthyridine typically proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on a ring nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, most commonly an alkyl halide.
Key Mechanistic Steps:
-
Nucleophilic Attack: The nitrogen atom of the 1,5-naphthyridine attacks the alkyl halide (R-X), displacing the halide leaving group.
-
Quaternary Salt Formation: This initial attack results in the formation of a positively charged quaternary N-alkyl-1,5-naphthyridinium salt intermediate.[2]
-
Deprotonation (for Naphthyridinones): In cases where the starting material is a naphthyridinone or contains an acidic proton, a base is used to facilitate the initial deprotonation of the nitrogen, creating a more potent nucleophile. For other 1,5-naphthyridines, the base neutralizes the hydrogen halide eliminated during the reaction.[2]
The nucleophilicity of the nitrogen atom is a critical factor. It can be significantly influenced by the electronic properties of other substituents on the pyridine ring; for instance, strong electron-withdrawing groups can decrease the nitrogen's reactivity, potentially requiring more forcing reaction conditions.[1]
Caption: The N-alkylation pathway via a quaternary salt intermediate.
Pillar 2: Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution and reaction monitoring. The choice of reagents and conditions is based on established and reliable methodologies.[2][3][4]
Protocol 1: Direct N-Alkylation of 1,5-Naphthyridinones with Alkyl Halides
This protocol is adapted from procedures utilizing alkyl halides and a carbonate base, a common and effective method for N-alkylation.[2]
Materials & Reagents:
-
1,5-Naphthyridinone substrate (1.0 eq.)
-
Alkyl halide (e.g., 1-bromooctane, 2-bromoethanol) (1.1 - 1.5 eq.)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,5-naphthyridinone substrate (1.0 eq.) and cesium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve/suspend the solids. A typical concentration is 0.1-0.5 M.
-
Reagent Addition: Add the alkyl halide (1.1 eq.) dropwise to the stirring mixture at room temperature.
-
Reaction Execution: Stir the reaction at room temperature or heat to 50-80 °C. The optimal temperature depends on the reactivity of the substrate and alkyl halide.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).[4]
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.[4]
Protocol 2: Reductive Amination for N-Alkylation of Tetrahydro-1,5-naphthyridines
For saturated scaffolds like tetrahydro-1,5-naphthyridines, reductive amination offers a highly efficient one-pot method for N-alkylation.[1][4]
Materials & Reagents:
-
1,2,3,4-Tetrahydro-1,5-naphthyridine substrate (1.0 eq.)
-
Aldehyde or Ketone (1.0-1.2 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon atmosphere setup
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the tetrahydro-1,5-naphthyridine substrate (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in anhydrous DCM.[4]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.[4]
-
Reduction: Add the mild reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise to the solution. Be cautious of initial gas evolution.
-
Reaction Completion: Continue stirring at room temperature until the starting materials are fully consumed, as monitored by TLC or LC-MS (typically 2-16 hours).[4]
-
Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography to isolate the desired N-alkylated secondary amine.
Caption: A standardized workflow for synthesis and purification.
Pillar 3: Data Presentation and Key Parameters
The success of N-alkylation depends on the careful selection of reagents and conditions. The table below summarizes various reported conditions to guide experimental design.
| Substrate | Alkylating Agent | Base | Solvent | Conditions | Notes | Reference |
| 1,5-Naphthyridinone | 2-Bromoethanol | Cs₂CO₃ | N/A | N/A | Forms corresponding N-alkylated product. | [2] |
| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cs₂CO₃ | N/A | N/A | Used for dialkylation. | [2] |
| Fused Tetrahydro[1][3]naphthyridine | Iodoethane | N/A | DMSO | N/A | General SN reaction on alkyl halides. | [3] |
| Tetrahydrobenzo[c][5][6]naphthyridin-5(6H)-one | Phenethyl Bromide | K₂CO₃ | DMF | 80 °C | Exclusively yielded the O-alkylated product, highlighting a key competing pathway in naphthyridinone systems. | [7] |
Expert Insights on Experimental Choices:
-
Alkylating Agent: Reactivity follows the order: Alkyl Iodide > Alkyl Bromide > Alkyl Chloride. Alkyl iodides are highly reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.
-
Base Selection: Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or sodium hydride (NaH) in N-alkylation reactions due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the substrate.
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they effectively solvate the cation of the base while leaving the anion relatively free, increasing its reactivity.
-
Regioselectivity: For substrates with multiple potential nucleophilic sites, such as naphthyridinones, regioselectivity can be a significant challenge. As shown in the table, O-alkylation can be a major competing pathway and may even be the exclusive outcome under certain conditions.[7] Careful optimization of base, solvent, and temperature is required to favor N-alkylation. In some cases, an alternative synthetic route may be necessary to achieve the desired N-alkylated product.[7]
-
Side Reactions: Under forcing conditions, such as very high temperatures, C-alkylation of the naphthyridine ring can occur, although this is less common than N-alkylation.[5][8]
Characterization of N-Alkylated 1,5-Naphthyridines
The identity and purity of the synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure, including the successful addition of the alkyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to observe changes in functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. C-alkylation of 1,5-naphthyridine derivatives by methyl iodide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-alkylation of 1,5-naphthyridine derivatives by methyl iodide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Quantitative Analysis of 6-Methyl-1,5-naphthyridin-4-ol
An Application Note from the Senior Scientist's Desk
Abstract
This technical guide provides detailed, validated analytical methodologies for the precise quantification of 6-Methyl-1,5-naphthyridin-4-ol, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the diverse needs of drug development and quality control, we present two robust protocols. The first employs High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a workhorse method for routine analysis and quality control. The second utilizes the high sensitivity and specificity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ideal for trace-level quantification in complex matrices. Each protocol is grounded in the principles of analytical excellence, with detailed explanations for experimental choices and comprehensive validation procedures based on the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and chemotherapeutic properties.[4][5][6] this compound (CAS: 23443-24-5), a specific derivative, requires accurate and reliable quantification for pharmacokinetic studies, impurity profiling, and quality assurance in manufacturing. The development of robust analytical methods is therefore a critical step in its journey from laboratory synthesis to potential application.
This document serves as a practical guide for researchers, providing not just step-by-step instructions, but also the scientific rationale behind the chosen parameters. The methods described herein are designed to be self-validating, ensuring data integrity and regulatory compliance.
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
High-Performance Liquid Chromatography with UV detection is a cornerstone of pharmaceutical analysis due to its robustness, reliability, and accessibility. The aromatic nature and conjugated π-electron system of the naphthyridine ring make this compound an ideal candidate for UV-based quantification.[7] This method is optimized for accuracy and precision in analyzing bulk material or formulated products.
Principle of the Method
The method employs a reversed-phase C18 column, which separates compounds based on their hydrophobicity. This compound is eluted using a polar mobile phase. The addition of a small amount of acid (formic acid) to the mobile phase is critical; it protonates the nitrogen atoms in the naphthyridine ring, which prevents peak tailing and ensures a sharp, symmetrical peak shape for accurate integration. Quantification is achieved by measuring the absorbance at its maximum wavelength (λmax), correlating the peak area to concentration via an external calibration curve, consistent with the Beer-Lambert Law.[8]
Caption: Workflow for HPLC-UV method development and validation.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm).
-
Formic acid (FA), LC-MS grade.
-
This compound reference standard (>99% purity).
-
Detailed Protocol
A. Preparation of Solutions
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in a 50:50 mixture of ACN:Water and sonicate for 5 minutes. Dilute to the mark.
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. Use a 50:50 ACN:Water mixture as the diluent.
B. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for heterocyclic compounds. |
| Mobile Phase | Isocratic: 40% Mobile Phase B | A simple, robust condition. The ratio should be optimized to achieve a retention time of 3-7 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |
| UV Detection Wavelength | ~254 nm or λmax | Naphthyridine structures typically absorb strongly in this region. Determine λmax via DAD scan for optimal sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
Method Validation Protocol (ICH Q2(R1) Framework)
A robust analytical method must be validated to prove it is fit for its intended purpose.[3][9][10]
-
Specificity: Analyze a blank diluent and a sample matrix (if applicable) spiked with the analyte. The blank should show no interfering peaks at the analyte's retention time.
-
Linearity: Inject the calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform spike-recovery experiments. Spike a known amount of analyte into a blank matrix at three concentration levels (e.g., low, medium, high). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should be ≤ 2.0%.[9]
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine experimentally by injecting standards of decreasing concentration. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio ≥ 10). LOD is the lowest concentration that can be detected (typically S/N ratio ≥ 3).
Expected Performance Characteristics
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ | ~0.5 µg/mL (Hypothetical) |
| LOD | ~0.15 µg/mL (Hypothetical) |
Method 2: High-Sensitivity Quantification by LC-MS/MS
For applications requiring ultra-low detection limits, such as bioanalysis (pharmacokinetics) or trace-level impurity detection, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[11][12] Its superior sensitivity and selectivity are achieved by monitoring a specific precursor-to-product ion transition.
Principle of the Method
The sample is first separated using an LC system, similar to the HPLC-UV method, to reduce matrix complexity. The eluent is then directed into a mass spectrometer. In the ion source (typically Electrospray Ionization, ESI), the analyte is protonated due to the presence of basic nitrogen atoms, forming a precursor ion ([M+H]⁺). This precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor mass, and product ion mass.[13]
Caption: Principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.
Instrumentation and Reagents
-
LC-MS/MS System: Sciex Triple Quad™ 5500 or Waters Xevo TQ-S or equivalent, equipped with an ESI source.
-
LC System: UPLC/UHPLC system is preferred for faster analysis and better peak shapes.
-
Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended.
-
Reagents: All solvents and additives must be LC-MS grade to minimize background noise.
Detailed Protocol
A. MS/MS Parameter Optimization
-
Analyte Infusion: Directly infuse a ~1 µg/mL solution of the reference standard into the mass spectrometer to find the optimal parameters.
-
Precursor Ion: The molecular formula of this compound is C₉H₈N₂O, with a monoisotopic mass of 160.06 Da. In positive ESI mode, the precursor ion ([M+H]⁺) will be m/z 161.1 .
-
Product Ion Scan: Perform a product ion scan on m/z 161.1 to identify stable fragment ions. A likely fragmentation is the loss of carbon monoxide (CO, 28 Da), resulting in a major product ion at m/z 133.1 .
-
MRM Transitions: At least two MRM transitions should be monitored for confident identification and quantification.
-
Quantifier: 161.1 -> 133.1 (most intense)
-
Qualifier: 161.1 -> [another stable fragment]
-
B. LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm | Smaller particle size provides higher efficiency and resolution, suitable for complex matrices. |
| Mobile Phase | Gradient: 5% to 95% B over 3 minutes | A gradient is often used in LC-MS to elute a wider range of compounds and clean the column efficiently. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, ensuring good ionization efficiency. |
| Injection Volume | 2-5 µL | Smaller volume to prevent source contamination and matrix effects. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms are readily protonated. |
| MRM Transitions | Quantifier: 161.1 -> 133.1 (Collision Energy ~25 eV) | Parameters must be optimized empirically for the specific instrument. |
| Qualifier: 161.1 -> [product 2] (CE ~35 eV) |
Method Validation and Matrix Effects
Validation follows the same ICH principles as the HPLC-UV method but with a critical additional consideration: matrix effects . Co-eluting compounds from the sample matrix (e.g., plasma, soil) can suppress or enhance the ionization of the analyte, leading to inaccurate results.
-
Assessment of Matrix Effect: The matrix factor (MF) is determined by comparing the peak area of the analyte spiked into a post-extraction blank sample with the peak area of the analyte in a neat solvent.
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression; MF > 1 indicates ion enhancement.
-
An internal standard, ideally a stable isotope-labeled version of the analyte, should be used to compensate for matrix effects and improve accuracy.[13]
-
Expected Performance Characteristics
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 (weighted) |
| Accuracy (% Recovery) | 85.0 - 115.0% (at LLOQ) |
| 90.0 - 110.0% (other levels) | |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | ~0.1 ng/mL (Hypothetical) |
Conclusion and Method Selection
This application note details two validated, high-performance analytical methods for the quantification of this compound.
-
The HPLC-UV method is a robust, cost-effective, and highly precise technique suitable for routine quality control, purity assessment, and the analysis of higher concentration samples.
-
The LC-MS/MS method offers unparalleled sensitivity and selectivity, making it the superior choice for bioanalytical studies (e.g., plasma concentration monitoring), trace-level impurity analysis, and quantification in complex environmental or biological matrices.
The choice of method should be guided by the specific application, the required sensitivity, and the nature of the sample matrix. Both methods, when properly validated according to the principles outlined here, will yield reliable and accurate data crucial for advancing scientific research and drug development.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]
- 8. longdom.org [longdom.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Use of 6-Methyl-1,5-naphthyridin-4-ol as a building block in organic synthesis
An Application Guide to 6-Methyl-1,5-naphthyridin-4-ol: A Versatile Scaffold for Organic Synthesis and Drug Discovery
Introduction: The Strategic Value of this compound
The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Within this family, this compound (CAS 724787-72-8) emerges as a particularly valuable building block for library synthesis in drug discovery programs.[3] Its utility is rooted in its structural features: a modifiable heterocyclic system with multiple points for diversification.
A crucial chemical characteristic of this compound is its existence in a tautomeric equilibrium with the lactam form, 6-methyl-1,5-naphthyridin-4(1H)-one. This equilibrium dictates its reactivity, particularly in alkylation reactions where competition between N- and O-alkylation can be observed. The hydroxyl group at the C4 position is not a good leaving group, necessitating its activation—typically via halogenation—to unlock the full synthetic potential of the scaffold for nucleophilic substitution and cross-coupling reactions.[1] This guide provides detailed protocols and scientific rationale for the key transformations of this compound, empowering researchers to leverage this versatile intermediate in their synthetic campaigns.
Core Synthetic Workflow
The primary synthetic strategy for utilizing this compound involves a two-stage process. First, the C4 hydroxyl group is activated by converting it into a more labile leaving group, typically a chloride. This intermediate, 4-chloro-6-methyl-1,5-naphthyridine, becomes the linchpin for subsequent diversification reactions, including C-C bond formation and nucleophilic substitutions.
Caption: Key transformations of this compound.
PART 1: Activation of the Scaffold via Halogenation
The conversion of the C4-hydroxyl group of the naphthyridinone tautomer into a halide is the most critical step for activating the scaffold. The resulting 4-chloro-1,5-naphthyridine is an excellent substrate for a wide array of nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1]
Protocol 1: Synthesis of 4-Chloro-6-methyl-1,5-naphthyridine
This protocol details the conversion of the carbonyl group in the lactam tautomer into a chloride, a superior leaving group, using phosphorus oxychloride (POCl₃).
Causality Behind Experimental Choices:
-
Reagent: Phosphorus oxychloride (POCl₃) is a powerful and standard dehydrating and chlorinating agent for converting amides/lactams and heteroaromatic ketones/ols to their corresponding chlorides.[1]
-
Temperature: The reaction is performed at reflux to provide the necessary activation energy for the chlorination to proceed to completion.
-
Work-up: The reaction is quenched by carefully pouring it onto ice. This hydrolyzes the excess POCl₃ and precipitates the product. Basification with a saturated sodium bicarbonate solution is necessary to neutralize the acidic medium and ensure the product is in its free base form for efficient extraction.
Step-by-Step Methodology:
-
Place 6-Methyl-1,5-naphthyridin-4(1H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Under a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or dropwise addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure 4-Chloro-6-methyl-1,5-naphthyridine.
| Parameter | Condition | Expected Yield | Reference |
| Reagent | POCl₃ | 75-90% | [1] |
| Temperature | Reflux (~110 °C) | ||
| Duration | 3-5 hours | ||
| Solvent | Neat |
PART 2: Diversification of the 6-Methyl-1,5-naphthyridine Scaffold
Once activated or in its native form, the building block can be functionalized at different positions to generate diverse chemical entities.
Protocol 2: Selective O-Alkylation
Alkylation of hydroxypyridines and related naphthyridinones can yield either O- or N-alkylated products. Reaction conditions can be tuned to favor one over the other. This protocol focuses on conditions that typically favor O-alkylation.[4]
Causality Behind Experimental Choices:
-
Base and Solvent: The choice of a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF favors the formation of the O-alkoxide, leading to selective O-alkylation. Stronger bases (e.g., NaH) can sometimes lead to mixtures or favor N-alkylation depending on the substrate and counter-ion.[4][5]
-
Electrophile: Primary alkyl halides (iodides and bromides) are excellent electrophiles for this transformation.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired 4-alkoxy-6-methyl-1,5-naphthyridine.
| Parameter | Condition | Expected Yield | Reference |
| Base | K₂CO₃ | 65-85% | [4] |
| Solvent | DMF | ||
| Temperature | 60-80 °C | ||
| Duration | 4-12 hours |
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[6][7] The 4-chloro-6-methyl-1,5-naphthyridine intermediate is an ideal substrate for this reaction.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a common and robust catalyst, though others like Pd(dppf)Cl₂ can also be used, especially for more challenging couplings.[8][9]
-
Base: A base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. An aqueous solution of the base is often used.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is standard, as it helps to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
In a Schlenk flask, combine 4-Chloro-6-methyl-1,5-naphthyridine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v) or DMF.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired C4-arylated-6-methyl-1,5-naphthyridine.[8][10]
| Parameter | Condition | Expected Yield | Reference |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | 60-95% | [7][8] |
| Base | K₂CO₃ or Na₂CO₃ | ||
| Solvent | 1,4-Dioxane/H₂O or DMF | ||
| Temperature | 80-100 °C |
Conclusion
This compound is a highly adaptable building block whose synthetic utility is readily unlocked through straightforward activation and functionalization protocols. The conversion to its 4-chloro derivative provides a gateway to a vast chemical space via modern cross-coupling chemistry, while direct O-alkylation offers an alternative pathway for diversification. The protocols outlined in this guide are robust and grounded in established chemical principles, providing researchers and drug development professionals with the essential tools to incorporate this valuable scaffold into their synthetic programs.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,5-Naphthyridin-4(1H)-one, 6-methyl- (9CI) CAS#: 724787-72-8 [chemicalbook.com]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of 6-Methyl-1,5-naphthyridin-4-ol Against Cancer Cell Lines
Introduction
The naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Several naphthyridine-containing compounds have been investigated as potential anticancer agents, with some demonstrating mechanisms that involve the inhibition of critical enzymes like topoisomerase II or the induction of apoptosis.[2][3] This document provides a comprehensive guide for the initial in vitro evaluation of a novel naphthyridine derivative, 6-Methyl-1,5-naphthyridin-4-ol, against various cancer cell lines.
These protocols are designed for researchers, scientists, and drug development professionals to assess the compound's cytotoxic and apoptotic potential, forming a critical first step in the drug discovery pipeline.[4][5] The methodologies described herein are robust and can be adapted for high-throughput screening to determine the compound's potency and selectivity.[6][7]
Experimental Rationale and Strategy
The primary objective is to determine if this compound exhibits anti-proliferative effects on cancer cells and to elucidate the preliminary mechanism of action. Our strategy involves a tiered approach:
-
Primary Screening (Cytotoxicity): To determine the compound's ability to inhibit cancer cell growth and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay, a reliable and widely used colorimetric method, will be employed for this purpose.[8][9] This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[8]
-
Mechanism of Action (Apoptosis Induction): To investigate if the observed cytotoxicity is due to the induction of apoptosis. We will utilize a luminescent caspase-3/7 assay, which measures the activity of key effector caspases in the apoptotic pathway.[10][11][12]
The following workflow provides a visual representation of the experimental process:
Materials and Reagents
-
Compound: this compound
-
Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. For example:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HeLa: Cervical cancer
-
PC-3: Prostate cancer
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader (absorbance and luminescence capabilities)
-
96-well flat-bottom cell culture plates
-
Multichannel pipettes
-
Detailed Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
The solubility of a test compound is a critical factor for in vitro assays.[13][14] DMSO is a common solvent for dissolving hydrophobic compounds for cell-based assays.[15]
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary.[16]
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the compound in complete culture medium. It is crucial to ensure that the final concentration of DMSO in the wells does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Protocol 2: Cell Culture and Seeding
Proper cell culture technique is fundamental to obtaining reproducible results.
-
Cell Line Maintenance:
-
Culture the selected cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells regularly to maintain them in the exponential growth phase.
-
-
Cell Seeding for Assays:
-
Harvest the cells using Trypsin-EDTA and perform a cell count to determine cell viability (e.g., using a hemocytometer and Trypan Blue).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the incubation period.[17]
-
Incubate the plates for 24 hours to allow the cells to attach and resume growth.[4]
-
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]
-
Compound Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay Procedure:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[17]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Protocol 4: Caspase-3/7 Apoptosis Assay
Caspases are a family of proteases that play a key role in apoptosis.[19] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.[10][11]
-
Assay Setup:
-
Prepare and seed the 96-well plates with cells as described in Protocol 2.
-
Treat the cells with serial dilutions of this compound as described in Protocol 3. It is advisable to use a shorter incubation period for apoptosis assays (e.g., 24 hours) to capture early apoptotic events.
-
-
Caspase-Glo® 3/7 Assay Procedure:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[11]
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
-
Data Analysis and Presentation
IC50 Determination
The IC50 value is the concentration of a drug that is required for 50% inhibition of cell growth.[20]
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100
-
-
-
Determine IC50:
Apoptosis Data Analysis
-
Calculate Fold Change in Caspase Activity:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle control.
-
The following diagram illustrates a potential signaling pathway that could be investigated further if apoptosis is confirmed.
Data Presentation
Summarize the quantitative data in clear, well-structured tables.
Table 1: Hypothetical IC50 Values of this compound against various cancer cell lines after 72 hours of treatment.
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | 15.2 ± 1.8 |
| A549 | Lung | 25.7 ± 3.1 |
| HeLa | Cervical | 12.5 ± 1.5 |
| PC-3 | Prostate | 35.1 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Caspase-3/7 Activity in HeLa cells treated with this compound for 24 hours.
| Concentration (µM) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 1.0 |
| 5 | 1.8 ± 0.2 |
| 10 | 3.5 ± 0.4 |
| 20 | 6.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results, the following controls should be included in each experiment:
-
Vehicle Control: To account for any effects of the solvent (DMSO) on cell viability and caspase activity.
-
Positive Control: A known cytotoxic/apoptotic agent (e.g., doxorubicin or staurosporine) should be included to validate the assay's performance.
-
Blank Control: To measure the background absorbance/luminescence of the medium and reagents.
By adhering to these detailed protocols and incorporating the appropriate controls, researchers can confidently assess the in vitro anticancer potential of this compound.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vosaroxin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. pharmatest.com [pharmatest.com]
- 7. multispaninc.com [multispaninc.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atcc.org [atcc.org]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. stemcell.com [stemcell.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-1,5-naphthyridin-4-ol
Welcome to the technical support center for the synthesis of 6-Methyl-1,5-naphthyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic route, ensuring higher yields and purity.
The synthesis of this compound is most commonly achieved via the Gould-Jacobs reaction, a robust method for creating the 4-hydroxy-1,5-naphthyridine core.[1][2] This process involves the condensation of a substituted aminopyridine with a malonic ester derivative, followed by a high-temperature thermal cyclization. While effective, this pathway presents several critical points where yields can be compromised. This guide provides in-depth, experience-driven advice to navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound is consistently low. What are the most critical stages to investigate?
Low yields in this synthesis can typically be traced back to two key stages: the initial condensation reaction or the thermal cyclization. Incomplete reactions, side product formation, or product degradation at either stage will significantly impact your final yield.
A logical workflow for troubleshooting low yield is to first ensure the purity of your starting materials and then systematically optimize the reaction conditions for each step.
Caption: A general workflow for troubleshooting low yields in the synthesis of this compound.
Q2: Which starting materials are required, and how does their purity affect the reaction?
The synthesis of this compound via the Gould-Jacobs pathway requires 3-amino-2-methylpyridine and diethyl ethoxymethylenemalonate (DEEM) .
-
3-Amino-2-methylpyridine: The purity of this aminopyridine is crucial. Oxidized impurities or residual reagents from its synthesis can interfere with the initial condensation. It is advisable to use freshly purified 3-amino-2-methylpyridine.
-
Diethyl ethoxymethylenemalonate (DEEM): DEEM is sensitive to moisture and can hydrolyze over time. Use of freshly opened or distilled DEEM is recommended to ensure high reactivity.
Impurities in either starting material can lead to the formation of side products that are difficult to remove during purification, ultimately lowering the yield of the desired product.
Q3: I am having trouble with the initial condensation of 3-amino-2-methylpyridine and DEEM. What are the optimal conditions?
The condensation reaction forms the key intermediate, diethyl ((2-methylpyridin-3-ylamino)methylene)malonate. For this step, consider the following:
-
Reaction Temperature: This condensation is typically performed at elevated temperatures, often in the range of 100-140 °C.
-
Solvent: While the reaction can be run neat, using a high-boiling inert solvent can aid in heat transfer and prevent localized overheating. However, for many Gould-Jacobs reactions, the initial condensation is performed without a solvent.[3]
-
Reaction Time: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion, which can range from 1 to 4 hours.
Protocol for Condensation:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-amino-2-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 1-3 hours.
-
Monitor the reaction by TLC until the aminopyridine spot is no longer visible.
-
Allow the reaction mixture to cool to room temperature. The resulting intermediate can often be used directly in the next step without further purification.
Q4: The thermal cyclization step is giving me a low yield of this compound. How can I optimize this critical step?
The thermal cyclization of the intermediate is often the most challenging step and requires high temperatures to proceed efficiently.[3][4]
-
Temperature Control: This intramolecular cyclization typically requires temperatures between 240-260 °C. Insufficient temperature will result in an incomplete reaction, while excessive heat or prolonged reaction times can lead to decomposition of the product.[3]
-
High-Boiling Solvents: The use of a high-boiling solvent such as Dowtherm A or diphenyl ether is essential for maintaining a consistent high temperature and ensuring efficient heat transfer.[5]
-
Microwave Synthesis: Microwave-assisted synthesis can be a valuable alternative to conventional heating. It often allows for shorter reaction times and can lead to improved yields by minimizing thermal decomposition.[3]
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Temperature | 240-260 °C | 250-300 °C |
| Solvent | Dowtherm A, Diphenyl ether | Often solvent-free or high-boiling solvent |
| Reaction Time | 30-90 minutes | 5-20 minutes |
| Potential Issue | Charring, product degradation | Pressure build-up, localized overheating |
Protocol for Thermal Cyclization:
-
Add the crude intermediate from the condensation step to a suitable volume of Dowtherm A.
-
Heat the mixture with vigorous stirring to 250 °C and maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, allow the mixture to cool to below 100 °C.
-
Add a non-polar solvent like hexane or heptane to precipitate the crude product.
-
Collect the solid by filtration and wash with the same solvent to remove the high-boiling solvent.
Q5: I am observing significant charring and dark coloration during the cyclization. What is causing this and how can I prevent it?
Charring is a common issue during high-temperature cyclizations and is indicative of product or intermediate decomposition.
-
Cause: The high temperatures required for the 6-electron electrocyclization can also promote undesirable side reactions and decomposition, especially if hot spots occur in the reaction vessel.[2] The presence of oxygen can also contribute to degradation.
-
Prevention:
-
Ensure uniform heating by using a sand bath or a well-stirred heating mantle.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
-
Optimize the reaction time. Do not heat for longer than necessary once the reaction has reached completion.
-
Consider microwave synthesis, which can provide more uniform and rapid heating, potentially reducing charring.[3]
-
Q6: What is the best way to purify the final product, this compound?
The purification of this compound can be challenging due to its limited solubility.
-
Initial Precipitation and Washing: After the cyclization reaction, the crude product is precipitated from the high-boiling solvent using a non-polar solvent like hexane. Thorough washing of the filtered solid is crucial to remove residual solvent.
-
Recrystallization: Recrystallization is an effective method for purifying the final product. Suitable solvents include:
-
Ethanol
-
Dimethylformamide (DMF)
-
A mixture of DMF and water
-
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. Due to the polar nature of the 4-hydroxynaphthyridine core, a polar stationary phase like silica gel is appropriate. A gradient elution system, for example, dichloromethane with increasing amounts of methanol, can be effective.
Reaction Mechanism Overview
The Gould-Jacobs synthesis of this compound proceeds in two main stages:
-
Condensation: A nucleophilic attack by the amino group of 3-amino-2-methylpyridine on the electrophilic carbon of DEEM, followed by the elimination of ethanol, forms a vinylogous amide intermediate.
-
Cyclization and Tautomerization: The intermediate undergoes a high-temperature 6-electron electrocyclization to form the dihydronaphthyridine ring system. This is followed by tautomerization to the more stable 4-hydroxy-1,5-naphthyridine product.[2]
Caption: The two-step mechanism of the Gould-Jacobs reaction for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Thermal cyclization of nonconjugated aryl-yne-carbodiimide furnishing a dibenzonaphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Aqueous Solubility of 6-Methyl-1,5-naphthyridin-4-ol
Welcome to the technical support guide for 6-Methyl-1,5-naphthyridin-4-ol. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Given that over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, developing a systematic approach to address this issue is critical for successful preclinical and clinical development.[1] This guide provides a series of troubleshooting steps and frequently asked questions to help you systematically improve the solubility of this compound for your experimental needs.
I. Understanding the Challenge: Physicochemical Properties of this compound
This compound belongs to the naphthyridine class of heterocyclic compounds, which are known for their diverse biological activities.[2][3][4][5][6] The presence of both a weakly acidic hydroxyl group (enol form) and a weakly basic nitrogen atom in the pyridine ring system suggests that its solubility will be highly dependent on pH. The planar, fused-ring structure contributes to a high crystal lattice energy, which often results in low aqueous solubility.
Before proceeding with solubility enhancement techniques, it is crucial to characterize the baseline physicochemical properties of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely acidic and basic pKa values for this compound?
Q2: Why is my compound "crashing out" of solution when I dilute my DMSO stock in aqueous buffer?
A2: This is a common issue for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many hydrophobic molecules. However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous. If the aqueous solubility of the compound is low, it will precipitate out of the solution. The troubleshooting guides below offer several strategies to overcome this limitation.
Q3: Can I just increase the percentage of co-solvent to dissolve my compound?
A3: While increasing the co-solvent concentration can enhance solubility, it may not be suitable for all experimental systems, particularly cell-based assays or in vivo studies, due to potential toxicity or off-target effects of the co-solvent.[7][8] It is always advisable to use the minimum amount of co-solvent necessary and to explore other solubilization methods.
II. Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This section provides detailed experimental protocols to systematically investigate and overcome the solubility challenges of this compound.
Workflow for Selecting a Solubilization Strategy
Caption: A decision tree for selecting an appropriate solubility enhancement strategy.
pH Adjustment
The solubility of ionizable compounds is highly pH-dependent, as described by the Henderson-Hasselbalch equation.[9][10][11][12][13] By adjusting the pH of the solution, we can shift the equilibrium towards the more soluble ionized form of the molecule.
Experimental Protocol: Determining the pH-Solubility Profile
-
Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure that solid material remains undissolved.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.
-
Measure the concentration: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Measure final pH: Measure the pH of each saturated solution.
-
Plot the data: Plot the logarithm of solubility (log S) against the final measured pH.
Expected Outcome and Interpretation:
You should observe an increase in solubility at pH values below the basic pKa (due to protonation of the pyridine nitrogen) and at pH values above the acidic pKa (due to deprotonation of the hydroxyl group). The pH at which the lowest solubility is observed corresponds to the isoelectric point of the molecule. This profile will guide the selection of an appropriate buffer system for your experiments.
| pH Range | Predominant Species | Expected Solubility |
| < 3 | Cationic | High |
| 5 - 7 | Neutral | Low |
| > 10 | Anionic | High |
| Caption: Expected pH-dependent solubility of this compound. |
Co-solvency
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[7][14][15][16][17][18][19]
Experimental Protocol: Co-solvent Screening
-
Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).
-
Prepare co-solvent mixtures: Prepare aqueous solutions of each co-solvent at various concentrations (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine solubility: Using the equilibrium solubility method described above, determine the solubility of this compound in each co-solvent mixture.
-
Plot the data: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.
Data Summary Table:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| Ethanol | 5 | |
| 10 | ||
| 20 | ||
| Propylene Glycol | 5 | |
| 10 | ||
| 20 | ||
| PEG 400 | 5 | |
| 10 | ||
| 20 | ||
| Caption: Example table for recording co-solvent screening results. |
Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, thereby lowering the energy required to dissolve the compound.
Salt Formation
For ionizable compounds, forming a salt is a highly effective method to improve solubility and dissolution rate.[20][21][22][23][24] Since this compound has both acidic and basic centers, both acid and base addition salts can be explored.
Experimental Protocol: Salt Screening
-
Select counter-ions:
-
For the basic nitrogen: Screen various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).
-
For the acidic hydroxyl group: Screen various pharmaceutically acceptable bases (e.g., NaOH, KOH, calcium hydroxide, tromethamine).
-
-
Reaction setup: Dissolve this compound in a suitable organic solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of the selected counter-ion.
-
Isolate the salt: The salt may precipitate out of solution. If not, the solvent can be slowly evaporated.
-
Characterize the salt: Confirm salt formation and characterize its properties (e.g., crystallinity by PXRD, thermal properties by DSC).
-
Determine aqueous solubility: Measure the aqueous solubility of the prepared salt forms using the equilibrium solubility method.
Causality: The ionized salt form generally has a lower crystal lattice energy and is more readily solvated by water molecules compared to the neutral form, leading to a significant increase in aqueous solubility.[23]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[25][26][27][28][29]
Mechanism of Cyclodextrin Inclusion
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. epublications.vu.lt [epublications.vu.lt]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. longdom.org [longdom.org]
- 20. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rjpdft.com [rjpdft.com]
- 22. bjcardio.co.uk [bjcardio.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. mdpi.com [mdpi.com]
- 27. Redirecting [linkinghub.elsevier.com]
- 28. ijpcbs.com [ijpcbs.com]
- 29. cyclodextrinnews.com [cyclodextrinnews.com]
Technical Support Center: Purification of 6-Methyl-1,5-naphthyridin-4-ol
Welcome to the technical support center for the purification of 6-Methyl-1,5-naphthyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this heterocyclic compound. Drawing from established synthetic methodologies and purification principles for naphthyridine derivatives, this document offers a troubleshooter's approach to achieving high purity.
Understanding the Molecule and Synthesis Context
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the broad biological activities of the 1,5-naphthyridine scaffold, including potential antiproliferative, antibacterial, and anti-inflammatory properties[1]. It is commonly synthesized via the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine derivative with a malonic ester, followed by a high-temperature cyclization[2][3].
The inherent challenge in purifying this compound and its analogs often stems from its poor solubility in common organic solvents, a characteristic that can complicate both recrystallization and chromatographic methods[4]. This guide will address these challenges head-on, providing practical, step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark, tarry solid. Is this normal?
A1: The high temperatures (often >250 °C) used for the thermal cyclization in the Gould-Jacobs reaction, typically in solvents like Dowtherm A or diphenyl ether, can lead to the formation of colored impurities and byproducts, resulting in a dark-colored crude product[3][4]. This is a common observation and can be addressed by the purification techniques detailed in this guide.
Q2: What are the most likely impurities in my crude this compound sample?
A2: Based on the Gould-Jacobs synthesis pathway, likely impurities include:
-
Unreacted starting materials: 3-amino-6-methylpyridine and the malonic ester derivative.
-
Uncyclized intermediate: The vinylogous amide formed after the initial condensation but before the thermal cyclization[5].
-
Regioisomeric byproducts: Depending on the starting aminopyridine, cyclization could potentially occur at other positions, though the Gould-Jacobs reaction is generally regioselective for the 4-hydroxy product[4].
-
Polymeric materials and degradation products: Resulting from the high-temperature reaction conditions.
Q3: How can I assess the purity of my final this compound product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities. Commercial suppliers of related compounds provide NMR data for reference[6][7][8][9][10].
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A reverse-phase method, similar to those developed for related naphthyridine carboxylic acids, can be adapted[11].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the desired product and can help identify impurities.
Troubleshooting Purification Workflows
The purification of this compound typically involves recrystallization and/or column chromatography. The following sections provide troubleshooting guidance for these common techniques.
Workflow for Selecting a Purification Strategy
Caption: Decision workflow for selecting a purification method.
In-Depth Guide: Recrystallization
Due to the often low solubility of naphthyridinols, recrystallization is a primary and effective purification method[4]. However, finding a suitable solvent system can be challenging.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound is insoluble in all common solvents. | The compound has very high lattice energy and is poorly solvated. | - Try highly polar aprotic solvents like DMF, DMSO, or NMP. Heat may be required for dissolution. - Consider a solvent mixture. For example, dissolve in a minimal amount of hot DMF and then slowly add a less polar co-solvent (e.g., ethanol or water) until turbidity is observed, then allow to cool slowly. |
| "Oiling out" occurs instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated or cooled too quickly. | - Use a lower-boiling point solvent if possible. - Ensure the solution is not supersaturated before cooling. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Add a seed crystal to induce crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - If too soluble, select a solvent in which the compound has lower solubility at room temperature but is soluble when hot. - Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. |
| Low recovery of the purified product. | Too much solvent was used for dissolution or washing. The product has some solubility even in the cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Cool the filtrate to see if a second crop of crystals can be obtained. |
In-Depth Guide: Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is the next logical step. Given the polar nature of this compound, normal-phase chromatography is a suitable approach[12].
Step-by-Step Protocol for Column Chromatography
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.
-
Mobile Phase Selection:
-
Begin by testing solvent systems using Thin Layer Chromatography (TLC).
-
A common mobile phase for polar heterocyclic compounds is a mixture of a less polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol)[12].
-
Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.
-
-
Sample Preparation:
-
Due to potential low solubility, dry loading is often preferred.
-
Dissolve the crude product in a minimal amount of a highly polar solvent (like methanol or DMF).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
-
Column Packing and Elution:
-
Pack the column with silica gel using the chosen mobile phase (wet packing).
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution with the selected mobile phase, collecting fractions and monitoring by TLC.
-
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase. For a dichloromethane/methanol system, slowly increase the percentage of methanol. - A step-gradient elution may be necessary. |
| Poor separation of the product from impurities. | The chosen mobile phase has insufficient selectivity. The column was overloaded. | - Experiment with different solvent systems in TLC to find one that provides better separation. - Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of spots on TLC and broad peaks from the column. | The compound may be acidic or basic, leading to strong interactions with the silica. The sample was overloaded. | - Add a small amount of a modifier to the mobile phase. For a potentially acidic compound like a naphthyridinol, a small amount of acetic acid (e.g., 0.5-1%) can improve peak shape. For basic impurities, a small amount of triethylamine or ammonia may be beneficial. |
Visualization of the Chromatography Workflow
Caption: Step-by-step workflow for purification by column chromatography.
Final Considerations
The successful purification of this compound relies on a systematic approach to addressing its characteristic properties, particularly its potential for low solubility. By carefully selecting and optimizing either recrystallization or chromatographic conditions, researchers can achieve the high purity required for subsequent biological and materials science applications. Always confirm the purity and identity of the final product using appropriate analytical methods.
References
- 1. This compound|CAS 23443-24-5 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. 23443-24-5|this compound|BLD Pharm [bldpharm.com]
- 7. 5000-82-8|6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 764717-60-4|6-Methyl-1,5-naphthyridin-2-ol|BLD Pharm [bldpharm.de]
- 9. 4-Methyl-1,6-naphthyridin-7-ol|BLD Pharm [bldpharm.com]
- 10. 4-METHYL-1,8-NAPHTHYRIDINE(1569-17-1) 1H NMR [m.chemicalbook.com]
- 11. Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
Gould-Jacobs Synthesis of Naphthyridinones: A Technical Support Center
Welcome to the Technical Support Center for the Gould-Jacobs synthesis of naphthyridinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful, yet often challenging, synthetic route. Here, we move beyond standard protocols to address the common side reactions and troubleshooting scenarios encountered in the lab, providing expert insights to help you optimize your synthetic strategy.
Introduction: The Gould-Jacobs Reaction in Naphthyridinone Synthesis
The Gould-Jacobs reaction is a robust method for the construction of 4-hydroxyquinoline cores and, by extension, the analogous naphthyridinone scaffolds, which are privileged structures in medicinal chemistry.[1] The synthesis proceeds in two key stages: an initial condensation of an aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the intermediate.[1]
While elegant in principle, the high-energy demands of the thermal cyclization step are the primary source of experimental challenges, often leading to a variety of side reactions that can complicate purification and significantly reduce yields. This guide provides a systematic approach to identifying and mitigating these issues.
Troubleshooting Guide & FAQs
Issue 1: Low or No Yield of the Desired Naphthyridinone
Q: My reaction is not producing the expected naphthyridinone, or the yield is disappointingly low. What are the likely causes and how can I address them?
A: Low or nonexistent yields in a Gould-Jacobs reaction for naphthyridinone synthesis can typically be traced back to two critical stages: the initial condensation or the thermal cyclization.
Potential Cause A: Incomplete Initial Condensation
The formation of the vinylogous amide intermediate from the aminopyridine and DEEM is the foundation of the entire synthesis. If this step is inefficient, the subsequent cyclization will inevitably fail.
-
Troubleshooting:
-
Reaction Monitoring: Track the consumption of the starting aminopyridine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically heated at 100-140°C for 1-3 hours.
-
Reagent Stoichiometry: A slight excess of DEEM can be employed to drive the reaction to completion. In some protocols, an excess of DEEM can also serve as the solvent.
-
Solvent Choice: While often performed neat, a high-boiling inert solvent can be used to ensure a consistent reaction temperature.
-
Potential Cause B: Inefficient Thermal Cyclization
The high temperatures required for the intramolecular 6-electron cyclization (often exceeding 250°C) are a major hurdle.[2] Insufficient temperature will result in unreacted intermediate, while excessive heat can lead to degradation.
-
Troubleshooting:
-
High-Boiling Solvents: The use of high-boiling inert solvents such as diphenyl ether or Dowtherm A is standard practice to achieve the necessary temperatures for cyclization.
-
Temperature Optimization: A thorough temperature and reaction time study is crucial to maximize the yield while minimizing product degradation.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly effective alternative to conventional heating. It can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[2][3]
-
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Temperature | 250-300°C | 250-300°C |
| Time | Several hours | 5-30 minutes |
| Typical Solvents | Diphenyl ether, Dowtherm A | High-boiling polar solvents or solvent-free |
| Yields | Often low to moderate | Generally higher |
Issue 2: Formation of Isomeric Byproducts (Regioselectivity)
Q: I'm observing multiple products in my final reaction mixture, suggesting the formation of isomers. How can I control the regioselectivity of the cyclization?
A: The formation of isomeric products is a common and significant challenge in the Gould-Jacobs synthesis of naphthyridinones, particularly when using asymmetrically substituted aminopyridines. The cyclization can occur at two different positions on the pyridine ring, leading to a mixture of naphthyridinone isomers.
Scenario A: Cyclization of 2-Aminopyridines - The Naphthyridinone vs. Pyrido[1,2-a]pyrimidine Conundrum
When using a 2-aminopyridine derivative, the cyclization can occur at either the C-3 position to yield the desired 1,8-naphthyridinone or at the pyridine nitrogen to form a 4H-pyrido[1,2-a]pyrimidine-4-one. The latter is often the kinetically favored product.
-
Mechanistic Insight: The formation of the pyrido[1,2-a]pyrimidine is a competing reaction pathway.[4] Studies have shown that under gas-phase thermolysis conditions, the pyrido[1,2-a]pyrimidine is the major product, suggesting it is the kinetic product. The desired 1,8-naphthyridinone is the thermodynamically more stable product.
-
Troubleshooting & Control:
-
Reaction Conditions: Prolonged reaction times at high temperatures in a high-boiling solvent (e.g., diphenyl ether) will favor the formation of the thermodynamically stable 1,8-naphthyridinone.
-
Catalysis: While the Gould-Jacobs reaction is typically uncatalyzed, acid or Lewis acid catalysts can sometimes be employed to influence the regioselectivity, although this is not a universally applicable solution and requires empirical optimization.
-
Scenario B: Cyclization with Substituted Aminopyridines
The presence of electron-donating or electron-withdrawing groups on the aminopyridine ring will influence the site of cyclization.
-
Electronic Effects: Electron-donating groups will activate the ortho and para positions, influencing the preferred site of cyclization. Conversely, electron-withdrawing groups will deactivate these positions.
-
Steric Hindrance: Bulky substituents ortho to the amino group can hinder cyclization at that position, favoring cyclization at the other available ortho position.
Issue 3: Product Degradation and Byproduct Formation
Q: My reaction mixture is dark and complex, and purification is proving very difficult. What are the likely degradation pathways and how can I minimize them?
A: The harsh conditions of the Gould-Jacobs reaction, particularly the high temperatures, can lead to a variety of side reactions and product degradation, resulting in complex reaction mixtures.
Common Side Reactions:
-
Decarboxylation: Premature decarboxylation of the malonic ester moiety can occur at high temperatures, leading to undesired byproducts.[3]
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the ester functionalities of the starting materials or the product can occur.
-
Polymerization/Tar Formation: At very high temperatures, organic molecules can undergo complex decomposition and polymerization reactions, leading to the formation of intractable tars.
Strategies for Minimizing Degradation:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Optimize Reaction Time and Temperature: As previously mentioned, finding the "sweet spot" for temperature and reaction time is critical. Shorter reaction times at the optimal temperature, often achievable with microwave synthesis, can significantly reduce the formation of degradation products.
-
Purification Strategies:
-
Recrystallization: If the desired naphthyridinone is a solid, recrystallization from a suitable solvent is often an effective purification method.
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is the standard method for purification. A careful selection of the eluent system is necessary to achieve good separation.
-
Experimental Protocols
Protocol 1: General Procedure for the Gould-Jacobs Synthesis of a 4-Hydroxy-1,8-naphthyridinone (Conventional Heating)
-
Condensation: In a round-bottom flask, combine 2-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 120-130°C for 2 hours. Monitor the reaction by TLC.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or cyclohexane to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis
-
Reaction Setup: In a microwave-safe reaction vial, combine the aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Microwave Irradiation: Heat the mixture in a microwave reactor to 250°C for 10-20 minutes.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the conventional heating protocol.
Visualizing Reaction Pathways
Gould-Jacobs Reaction Mechanism
Caption: General workflow for the Gould-Jacobs synthesis of naphthyridinones.
Competing Cyclization Pathways for 2-Aminopyridine
Caption: Kinetic vs. thermodynamic control in the cyclization of 2-aminopyridine intermediate.
References
Stability issues of 6-Methyl-1,5-naphthyridin-4-ol in solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Methyl-1,5-naphthyridin-4-ol. Given the limited availability of specific stability data for this compound in public literature, this document synthesizes information from structurally related naphthyridine and naphthyridinone derivatives to offer field-proven insights and troubleshooting strategies. Our core objective is to empower you to establish robust experimental conditions and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, like many heterocyclic compounds, is primarily influenced by a combination of environmental and chemical factors.[1][2] Understanding these can prevent degradation and ensure experimental reproducibility.
-
pH: The 1,5-naphthyridine scaffold contains nitrogen atoms that can be protonated or deprotonated. The 4-ol moiety exists in tautomeric equilibrium with its keto form, 6-Methyl-1,5-naphthyridin-4(1H)-one. This structure is susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave the ring or modify substituents.[3]
-
Oxidation: The electron-rich naphthyridine ring system and its nitrogen atoms are potentially susceptible to oxidation.[3] This can be accelerated by exposure to atmospheric oxygen, metal ions, or oxidizing agents (e.g., peroxides in older solvents like THF or ether).
-
Light Exposure (Photostability): Aromatic heterocyclic compounds often possess chromophores that absorb UV or visible light. This energy absorption can trigger photochemical reactions, leading to degradation products.[4][5] It is crucial to protect solutions from light to maintain compound integrity.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] Long-term storage at room temperature or repeated freeze-thaw cycles can compromise sample stability.
Q2: I am preparing a stock solution of this compound. Which solvent do you recommend?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent due to its high solubilizing power for a wide range of organic molecules. A study on a structurally similar 1,5-naphthyridine derivative found it to be stable in DMSO for at least one year under proper storage conditions.[6][7]
Best Practices for Stock Solutions:
-
Solvent Quality: Always use high-purity, anhydrous (or "dry") grade DMSO. DMSO is hygroscopic and absorbed water can affect compound solubility and stability.
-
Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of DMSO introduced into your aqueous experimental media, as high concentrations of DMSO can be toxic to cells or interfere with assays.
-
Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use amber-colored or opaque vials to protect from light.
Q3: My experimental results are inconsistent. Could compound instability be the cause?
Yes, inconsistent results are a classic symptom of compound degradation. If you observe high variability between replicates or a loss of activity over the course of an experiment, you should suspect instability.
Use the following troubleshooting decision tree to diagnose the issue.
Caption: Troubleshooting Decision Tree for Inconsistent Data.
Troubleshooting Guide: Common Scenarios
| Observed Issue | Potential Cause(s) | Recommended Action & Rationale |
| Visible precipitate in thawed stock solution. | Poor solubility at low temperature; solution supersaturated. | Gently warm the vial to 37°C and vortex thoroughly before use to ensure complete re-dissolution. If precipitation persists, consider preparing a fresh stock at a slightly lower concentration. |
| Solution (stock or working) develops a yellow/brown tint over time. | Oxidation or photodegradation. | Discard the solution immediately. Prepare fresh solutions using de-gassed buffers (if applicable) and ensure all vials are protected from light (amber vials, aluminum foil). Store under an inert atmosphere (e.g., argon or nitrogen) for maximum protection. |
| Loss of biological activity in a multi-day cell culture experiment. | Aqueous instability (hydrolysis). | The compound may be degrading in the aqueous cell culture medium. Consider a dosing schedule where the compound is replenished every 12-24 hours instead of a single dose at the start. |
| LC-MS analysis shows multiple new peaks appearing over time. | Compound degradation. | This is direct evidence of instability. Use the "Protocol for a Forced Degradation Study" below to systematically identify the cause (pH, light, oxidation) and establish a stability window for your experiments. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol ensures the preparation of a reliable, long-term stock solution.
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the required amount of compound in a clean, sterile vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 20 mM).
-
Vortex vigorously for 2-5 minutes. If needed, sonicate briefly in a water bath to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, amber-colored polypropylene microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots in a sealed secondary container at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the compound and identify conditions to avoid. This protocol is a simplified version based on ICH guidelines.[4]
Caption: Workflow for assessing compound stability under stress.
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot this solution into separate, clearly labeled amber glass vials. Treat each vial as follows:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂).
-
Thermal: Keep in a calibrated oven at 60°C, protected from light.
-
Photolytic: Expose to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W hours/m²).[4] Include a dark control sample wrapped in foil at the same temperature.
-
Control: Keep at room temperature, protected from light.
-
-
Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).
-
Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC-UV or LC-MS method (see Protocol 3).
-
Calculate the percentage of the parent compound remaining and identify the number and relative abundance of any degradation products.
-
Protocol 3: General HPLC-UV Method for Stability Monitoring
This method can be used to quantify the parent compound and detect degradants. It should be optimized for your specific instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm, or determine the λmax by scanning a pure sample).
-
Analysis: The peak area of this compound is used to determine its concentration relative to a standard curve or the t=0 sample. The appearance of new peaks indicates degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yield in the Friedländer Synthesis of Naphthyridines
Welcome to the technical support center for the Friedländer synthesis of naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low product yields, in their synthetic routes. Here, we will explore the causal factors behind common experimental issues and provide validated troubleshooting strategies and detailed protocols to enhance your synthetic success.
I. Frequently Asked Questions (FAQs)
Q1: Why is my Friedländer synthesis of naphthyridines resulting in a low yield or failing altogether?
A1: Low yields are a frequent challenge in the Friedländer synthesis and can often be attributed to several critical factors within your reaction setup. These include:
-
Suboptimal Catalyst Selection: The choice of catalyst is paramount. Traditional methods employing harsh acid or base catalysts can be inefficient or lead to the formation of side products.[1] Modern approaches have shown that ionic liquids (ILs) like choline hydroxide (ChOH) or basic ILs such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) can significantly improve yields.[1][2] For example, the synthesis of 2-methyl-1,8-naphthyridine in water without a catalyst yields no product, while using ChOH can achieve a yield as high as 99%.[1][2]
-
Inappropriate Solvent: The reaction medium plays a crucial role. While organic solvents such as DMF and DMSO have been traditionally used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst like ChOH.[1][2][3] In some instances, solvent-free conditions using an ionic liquid as both the catalyst and the reaction medium can also provide excellent results.[1][4]
-
Incorrect Reaction Temperature: This synthesis can be highly sensitive to temperature. For the ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been identified as optimal.[1][2] Reactions utilizing basic ILs like [Bmmim][Im] may require a higher temperature of around 80°C.[1][4] It is crucial to optimize the temperature for your specific combination of reactants and catalyst.
-
Purity of Starting Materials: Impurities in your starting materials, particularly the 2-aminopyridine-3-carbaldehyde and the active methylene compound, can interfere with the reaction and lead to the formation of side products, thereby lowering the yield of your desired naphthyridine.[5]
-
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the intended reaction time, consider extending the duration.[5]
Q2: I'm observing multiple products, suggesting poor regioselectivity. How can I control this?
A2: Poor regioselectivity is a known issue when using unsymmetrical ketones. The choice of catalyst can significantly influence the regioselectivity of the reaction.[1] For instance, a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[1][4] Additionally, the use of the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[5][6][7]
Q3: My product is difficult to purify. Are there simpler isolation methods?
A3: Purification can be streamlined by selecting a reaction system that facilitates easy product separation.
-
Aqueous Synthesis: When employing a water-soluble catalyst like ChOH in water, both the catalyst and the product can often be easily separated from the reaction mixture, frequently eliminating the need for column chromatography.[1][2]
-
Ionic Liquid Extraction: In systems where an ionic liquid is used, the reaction mixture can be extracted with a suitable solvent like ethyl ether and deionized water. The organic phase, containing the product, is then collected and evaporated.[4]
-
Solvent-Free Grinding: With certain solid catalysts like CeCl₃·7H₂O, the reaction can be performed by grinding the reactants at room temperature. After completion, the product can be isolated by adding cold water and filtering the solid product.[8]
II. Troubleshooting Workflows
This section provides logical workflows to diagnose and resolve common issues encountered during the Friedländer synthesis of naphthyridines.
Workflow 1: Diagnosing and Resolving Low Yield
Caption: Troubleshooting workflow for low yield in Friedländer synthesis.
Workflow 2: General Reaction and Purification Scheme
Caption: General workflow for naphthyridine synthesis and purification.
III. Detailed Experimental Protocols
Protocol 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water
This protocol details a green and highly efficient method for the synthesis of 2-methyl-1,8-naphthyridine.[2]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).[2]
-
Add 1 mL of deionized water to the flask and begin stirring.
-
Add choline hydroxide (1 mol%) to the reaction mixture.[2]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring for 6 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product can often be isolated by simple filtration, as the catalyst is water-soluble.[2]
Protocol 2: Ionic Liquid ([Bmmim][Im]) Catalyzed Solvent-Free Synthesis
This protocol describes a method using a basic ionic liquid as both the catalyst and solvent.[4]
Materials:
-
2-Amino-3-pyridinecarboxaldehyde
-
α-Methylene carbonyl compound (e.g., 2-phenylacetophenone)
-
1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im])
-
Ethyl ether
-
Deionized water
Equipment:
-
Schlenk reaction bottle
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Silica gel column for chromatography
Procedure:
-
In a Schlenk reaction bottle, combine 2-amino-3-pyridinecarboxaldehyde and the α-methylene carbonyl compound in a 0.6:1 molar ratio.[4]
-
Add 5 mL of [Bmmim][Im] to the mixture.[4]
-
Heat the mixture to 80°C with magnetic stirring for 24 hours.[4]
-
After the reaction is complete, allow the mixture to cool.
-
Extract the reaction mixture with ethyl ether and deionized water in a separatory funnel.[4]
-
Collect the ethyl ether phase and evaporate the solvent under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by silica gel column chromatography.[4]
IV. Quantitative Data Summary
Table 1: Optimization of 2-Methyl-1,8-naphthyridine Synthesis[1][2]
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | H₂O | 50 | 6 | 0 |
| 2 | ChOH (1) | H₂O | 50 | 6 | 99 |
| 3 | ChOH (1) | DMF | 50 | 6 | 70 |
| 4 | ChOH (1) | DMSO | 50 | 6 | 65 |
Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) were stirred in the specified solvent (1 mL) with the catalyst.
Table 2: Optimization of 2,3-Diphenyl-1,8-naphthyridine Synthesis[4][9]
| Entry | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (a/b) | Yield (%) |
| 1 | [Bmmim][Im] | 80 | 24 | 1:1 | 80 |
| 2 | [Bmmim][Im] | 80 | 24 | 0.6:1 | 90 |
| 3 | [Bmmim][OC₂H₅] | 80 | 24 | 0.6:1 | 75 |
| 4 | [Bmmim][OH] | 80 | 24 | 0.6:1 | 68 |
Reaction Conditions: 2-Amino-3-pyridinecarboxaldehyde (a) and 2-phenylacetophenone (b) in 5 mL of the specified ionic liquid.
V. Reaction Mechanism
The Friedländer synthesis of 1,8-naphthyridines proceeds through an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring system.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Preventing regioisomer formation in naphthyridine synthesis
A Guide to Preventing Regioisomer Formation
Welcome to the technical support center for naphthyridine synthesis. As a Senior Application Scientist, I understand the intricate challenges researchers face in controlling regioselectivity. The formation of undesired isomers not only complicates purification but also significantly impacts the yield and scalability of your synthesis. This guide is designed to provide in-depth, field-proven insights and actionable protocols to help you navigate and overcome these common hurdles. We will move beyond simple procedural lists to explore the underlying mechanisms, enabling you to make informed decisions in your experimental design.
Troubleshooting Guide: Isomer Control in Classical and Modern Syntheses
This section addresses specific regiochemical problems encountered during common naphthyridine syntheses in a question-and-answer format.
Category 1: Skraup & Doebner-von Miller Type Reactions
These classical methods are powerful for constructing the naphthyridine core but are notoriously prone to producing mixtures of regioisomers when using substituted aminopyridines.
Question 1: I am attempting a Skraup synthesis using 3-amino-2-methylpyridine and glycerol to obtain a dimethyl-1,8-naphthyridine, but I am isolating a significant amount of the 1,5-naphthyridine isomer. How can I improve the regioselectivity for the 1,8-isomer?
Answer: This is a classic regioselectivity challenge rooted in the mechanism of the electrophilic cyclization step. The position of the initial Michael addition of the aminopyridine to acrolein (formed in situ from glycerol) and the subsequent electrophilic aromatic substitution determines the final product.
Causality & Mechanistic Insight: The cyclization can proceed via two pathways, attacking either the C2 or C4 position of the pyridine ring.
-
Attack at C2: Leads to the linear 1,8-naphthyridine scaffold.
-
Attack at C4: Leads to the angular 1,5-naphthyridine scaffold.
The electronic nature of the pyridine ring dictates the preferred site of attack. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the C2 and C4 positions towards electrophilic attack. However, the directing influence of the amino group and any other substituents plays a crucial role. In 3-amino-2-methylpyridine, the methyl group provides a slight activating effect, but the inherent reactivity of the C4 position often leads to competitive formation of the 1,5-isomer. The mechanism for related quinoline syntheses has been a subject of debate, with studies suggesting a complex fragmentation-recombination pathway can also be involved.[1][2]
Solutions & Protocols:
-
Leverage Steric Hindrance: The most effective strategy is often to use a starting material where one of the cyclization positions is sterically blocked. In your case, the 2-methyl group already provides some hindrance at the C2 position, which might be counterintuitive. However, the choice of the α,β-unsaturated carbonyl component is key. Modifying the reaction to a Doebner-von Miller type synthesis with a bulkier aldehyde or ketone can enhance selectivity.[1][3]
-
Modify Reaction Conditions: The choice of acid catalyst and oxidizing agent can influence the isomer ratio, although this is often less predictable.
-
Catalysts: Polyphosphoric acid (PPA) can sometimes favor one isomer over sulfuric acid due to its dehydrating and less oxidizing nature.
-
Oxidizing Agents: Using milder oxidizing agents than the traditional arsenic pentoxide or nitrobenzene, such as iodine, has been reported to improve outcomes in some Skraup-type reactions.[4]
-
Data Summary: Catalyst Influence on Regioselectivity
| Catalyst | Typical Oxidant | Predominant Isomer | Notes |
| H₂SO₄ | As₂O₅ / Nitrobenzene | Often a mixture | The "classic" Skraup conditions; can be harsh and unselective. |
| H₃PO₄ | Glycerol | Can favor the thermodynamically more stable isomer. | Milder than sulfuric acid. |
| PPA | Iodine | Varies; can improve selectivity in specific cases. | Acts as both catalyst and dehydrating agent. |
| Iodine | NaNO₂, KI, KIO₃ | Good results reported for 1,5-naphthyridines.[4] | Milder, reusable catalyst system. |
Question 2: My Doebner-von Miller reaction with 3-aminopyridine and crotonaldehyde is giving me both 2-methyl-1,5-naphthyridine and 4-methyl-1,7-naphthyridine. How do I control this?
Answer: This issue arises from the two possible modes of addition to the α,β-unsaturated system and the subsequent cyclization pathways. The initial conjugate addition of the aminopyridine can be followed by cyclization onto either the C2 or C4 positions of the pyridine ring.
Causality & Mechanistic Insight: The reaction of 3-aminopyridine with an α,β-unsaturated aldehyde or ketone like crotonaldehyde can lead to different regioisomers depending on which carbon of the pyridine ring attacks the carbonyl group during the cyclization step.[1][5] Attack from C-2 of the pyridine ring leads to the 1,7-naphthyridine isomer, while attack from C-4 gives the 1,5-naphthyridine isomer.[6]
Solutions & Protocols:
-
Pre-functionalize the Pyridine: The most reliable method to ensure regiochemical purity is to start with a pyridine derivative that blocks the undesired cyclization pathway. For example, to synthesize the 1,5-naphthyridine isomer exclusively, you could start with a 3-amino-4-halopyridine. The halogen atom directs the cyclization to the C-4 position and can be removed later if necessary.
-
Transition-Metal Catalyzed Annulation (Modern Alternative): For unambiguous regiocontrol, moving away from classical methods is often the best approach. A transition-metal-catalyzed approach, such as a palladium-catalyzed cross-coupling followed by an intramolecular cyclization, provides absolute control over the connectivity.[7][8]
Recommended Protocol: Palladium-Mediated Synthesis of a 1,5-Naphthyridinone [4]
This protocol demonstrates a modern alternative that bypasses the regioselectivity issues of classical methods.
-
Heck Reaction: Combine 2-bromo-6-fluoropyridin-3-amine (1.0 equiv.), methyl acrylate (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), and P(o-tolyl)₃ (0.1 equiv.) in a sealed tube with triethylamine (2.0 equiv.) as the solvent and base.
-
Heating: Heat the mixture at 100 °C for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the resulting acrylate intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Cyclization: Dissolve the purified intermediate in acetic acid. Add PBu₃ (1.5 equiv.) and heat the mixture at 120 °C for 4 hours.
-
Isolation: Cool the reaction, neutralize with saturated NaHCO₃ solution, and extract with dichloromethane. Dry the combined organic layers and concentrate. The resulting 1,5-naphthyridinone can be isolated with high regiochemical purity.
Category 2: C-H Functionalization
Direct C-H functionalization offers a modern, atom-economical route to substituted naphthyridines. However, controlling which C-H bond reacts is a significant challenge.
Question 3: I am trying to perform a direct C-H arylation on 1,8-naphthyridine and getting a mixture of C2, C4, and C5-arylated products. How can I achieve regioselectivity?
Answer: The inherent electronic properties of the naphthyridine core govern its reactivity. The positions ortho and para to the nitrogen atoms (C2, C4, C5, C7 in 1,8-naphthyridine) are electron-deficient and thus susceptible to nucleophilic attack, but their reactivity in C-H functionalization is more complex and depends heavily on the catalytic cycle.
Causality & Mechanistic Insight: In many transition-metal-catalyzed C-H functionalization reactions, the regioselectivity is determined by the C-H activation step.[9][10] For electron-deficient systems like naphthyridine, this can be challenging. Without a directing group, selectivity is often poor, governed by a combination of steric accessibility and the acidity of the C-H bond. Positions adjacent to nitrogen (C2/C7) are often the most acidic and reactive.
Solutions & Protocols:
-
Use of a Directing Group: This is the most powerful strategy for controlling regioselectivity in C-H functionalization.[11] By temporarily installing a directing group, you can force the metal catalyst to activate a specific C-H bond. While this adds steps to the synthesis, it guarantees regiocontrol. A Rh(III)-catalyzed synthesis of naphthyridinones, for example, uses an N-oxide as a directing group to achieve high selectivity.[12]
-
Ligand Control: In some catalytic systems, the choice of ligand on the metal center can dramatically influence which site is functionalized. Bulky ligands may favor the less sterically hindered position, while electronically tuned ligands can favor a specific site based on electronic properties.
-
Photoredox Catalysis (Minisci-type reaction): For functionalization with alkyl groups, Minisci-type reactions under photoredox conditions can offer good regioselectivity for the most electron-deficient positions (C2 and C4).[13] This method proceeds via a radical mechanism, which has different selectivity rules than organometallic C-H activation.
Workflow: Regioselective C-H Functionalization
Caption: Decision workflow for achieving regioselective C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the best general analytical techniques to differentiate and quantify naphthyridine regioisomers?
A1: A combination of techniques is usually necessary.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The chemical shifts and coupling constants of the aromatic protons are unique for each isomer. For instance, the symmetry of 1,5- and 1,8-naphthyridines results in simpler spectra compared to the less symmetric 1,6- or 1,7-isomers. 2D NMR techniques like NOESY can be used to confirm through-space proximity of protons, which can help elucidate the substitution pattern.[14][15]
-
Mass Spectrometry (MS): While MS will give the same mass for regioisomers, fragmentation patterns in EI-MS or tandem MS (MS/MS) can sometimes differ, providing clues to the structure.[14]
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the ratio of isomers in a mixture. Developing a separation method on an analytical column is the first step before attempting preparative separation. Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.
Q2: My reaction produced a mixture of two regioisomers that are very difficult to separate by standard column chromatography. What are my options?
A2: This is a common and frustrating problem.
-
Optimize Chromatography: Before giving up, systematically screen different solvent systems (e.g., toluene/ethyl acetate, DCM/methanol with a triethylamine additive to reduce tailing).[16][17] Sometimes a very shallow gradient or even isocratic elution is necessary. Using a different stationary phase, like alumina or reverse-phase silica (C18), can also work.
-
Recrystallization: If the product is crystalline, fractional recrystallization can be effective. This requires screening various solvents to find one where the two isomers have slightly different solubilities.
-
Derivatization: Convert the mixture into a pair of derivatives that have more distinct physical properties. For example, if the isomers contain a reactive handle (like a hydroxyl or amino group), you can protect them with a bulky protecting group. The steric differences in the derivatives might make them separable by chromatography. Afterward, the protecting group is removed.[16]
-
Preparative HPLC: If all else fails and the material is valuable, preparative HPLC is often the ultimate solution, although it can be expensive and time-consuming to scale up.[18]
Troubleshooting Isomer Separation
Caption: A logical progression for tackling the separation of difficult regioisomers.
Q3: Are there any databases or resources that predict the likely regioisomeric outcomes of naphthyridine syntheses?
A3: While there isn't a single, dedicated "naphthyridine regioselectivity predictor," you can use several resources to make educated guesses:
-
SciFinder/Reaxys: These chemical literature databases are invaluable. Searching for your specific reaction with similar substrates will often reveal precedents and reported isomer ratios.
-
Computational Chemistry: DFT (Density Functional Theory) calculations can model transition state energies for different cyclization pathways. This can provide a strong theoretical basis for predicting the major isomer. This is an advanced technique but is becoming more accessible.
-
Review Articles: Comprehensive reviews on the synthesis of specific naphthyridine isomers (e.g., 1,5-naphthyridines, 2,7-naphthyridines) are excellent resources that consolidate decades of empirical findings.[4][6][19][20]
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. mdpi.com [mdpi.com]
- 5. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 8. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of Naphthyridines
Welcome to the technical support center for naphthyridine cross-coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation on this important heterocyclic scaffold. Naphthyridines are privileged structures in drug discovery, but their nitrogen-rich nature presents unique challenges for catalysis, including catalyst inhibition and difficult-to-predict reactivity.
This resource is structured as a dynamic Q&A, addressing both acute troubleshooting issues and broader strategic questions. Our goal is to move beyond simple protocols and explain the underlying principles that govern success in these reactions, empowering you to make informed decisions in your own experiments.
Troubleshooting Guide: Addressing Common Experimental Failures
This section tackles the most frequent issues encountered during the cross-coupling of naphthyridine substrates. We follow a logical, cause-and-effect approach to quickly diagnose and resolve reaction failures.
Q1: My reaction has stalled or shows no conversion. What are the primary points of failure to investigate?
This is the most common issue, and it almost always stems from a failure in one of three fundamental areas: the integrity of the reaction environment, the quality of the reagents, or the activity of the catalyst itself.
-
Atmospheric Contamination: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen. An incomplete inert atmosphere setup is a frequent cause of failure. Ensure you are using a robust degassing method (at least three freeze-pump-thaw cycles for solvents) and maintaining a positive pressure of high-purity argon or nitrogen throughout the reaction.[1]
-
Reagent Purity: Anhydrous conditions are critical. Water can facilitate catalyst decomposition and promote side reactions like dehalogenation and protodeborylation.[1][2] Use freshly distilled, high-purity anhydrous solvents. Ensure bases, especially hygroscopic ones like K₃PO₄, are freshly opened or have been rigorously dried and stored in a desiccator or glovebox.
-
Catalyst Inactivity: The nitrogen lone pairs on the naphthyridine ring can act as ligands, coordinating to the palladium center and inhibiting catalysis.[3] This is a primary challenge with aza-heterocycles. If you suspect catalyst poisoning, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome this issue. However, a more robust solution is to switch to a ligand system less prone to displacement.[4]
Q2: I'm observing significant side products, primarily homocoupling of my coupling partner and/or dehalogenation of my naphthyridine. How can I suppress these pathways?
The formation of these side products points to a mismatch in the relative rates of the desired catalytic cycle steps versus off-cycle or competing reactions.
-
To Minimize Homocoupling: This side reaction often occurs when the rate of transmetalation (in Suzuki coupling) or amine coordination (in Buchwald-Hartwig amination) is slow relative to other pathways.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) can accelerate the desired cross-coupling pathway and sterically disfavor the formation of homocoupled dimers.[5]
-
Reduce Catalyst Loading: Paradoxically, excessively high catalyst concentrations can sometimes favor side reactions. Try reducing the loading to the 0.5-1 mol% range if you are using higher amounts.[5]
-
-
To Minimize Dehalogenation: This is the reductive cleavage of the carbon-halogen bond and is a common problem when using strong bases with protic contaminants.
-
Ensure Anhydrous Conditions: As mentioned, water is a primary culprit. Rigorously dry all reagents and solvents.[1]
-
Base Selection: Consider a weaker or less nucleophilic base. If using NaOtBu, switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) may solve the problem, though you may need to increase the temperature to compensate for lower reactivity.[1]
-
Below is a logical workflow for troubleshooting a low-yielding or failed naphthyridine cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Q3: My Suzuki-Miyaura reaction is failing, and I suspect my naphthylboronic acid/ester is decomposing. What is protodeborylation and how can I prevent it?
Protodeborylation is the protonolysis of the C–B bond, converting your active nucleophile into an inert hydrocarbon. Nitrogen-containing heterocycles are particularly susceptible to this side reaction.[6]
-
Causality: It is often catalyzed by traces of palladium and accelerated by the presence of water and certain bases. The reaction rate is highly pH-dependent.
-
Solutions:
-
Use Anhydrous Conditions: This is the first and most important step.[2]
-
Base Selection: Switch to a milder, non-hydroxide generating base. Anhydrous potassium fluoride (KF) is often effective at promoting the catalytic cycle while minimizing protodeborylation, although reaction rates may be slower.[2]
-
Use Boronate Esters or Trifluoroborates: Pinacol boronate esters (Bpin) are generally more stable than the corresponding boronic acids. Potassium trifluoroborate salts are even more robust and can be used as a slow-release source of the boronic acid under the reaction conditions.
-
Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the boron reagent to compensate for minor decomposition.
-
Frequently Asked Questions (FAQs)
This section addresses broader strategic considerations for designing your synthetic approach.
Q1: I am starting a new project with a substituted chloronaphthyridine. What is a robust, general catalyst system to screen first for a Suzuki-Miyaura coupling?
For challenging heterocyclic substrates, starting with a modern, well-defined catalyst system is crucial for achieving initial success and establishing a baseline. Avoid older, less active catalysts like Pd(PPh₃)₄ unless you have a specific literature precedent.
A highly recommended starting point is a Buchwald-type palladium precatalyst . These systems are designed for high reactivity and rapid generation of the active Pd(0) species.[7]
| Component | Recommended Starting Point | Rationale |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Air-stable, well-defined precatalysts that rapidly and cleanly generate the active LPd(0) catalyst, ensuring reproducibility.[7][8] |
| Ligand | XPhos or SPhos (included in precatalyst) | These bulky, electron-rich biarylphosphine ligands accelerate the rate-limiting oxidative addition step, especially for electron-rich aryl chlorides.[9] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A strong, non-nucleophilic base with good solubility in mixed aqueous-organic solvents. It is effective for a wide range of substrates.[10] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | A common, effective solvent system for Suzuki couplings. The water is necessary to solubilize the base and facilitate transmetalation.[2][10] |
| Temperature | 80 - 110 °C | A standard temperature range that balances reaction rate with catalyst stability. |
Q2: How do I decide between Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling for my naphthyridine?
The choice of reaction is dictated entirely by the type of bond you intend to form. The core components of these key reactions are illustrated below.
Caption: Decision tree for selecting a cross-coupling reaction based on the desired bond.
-
For C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds (e.g., adding an aryl or alkyl group): Use the Suzuki-Miyaura reaction. You will need a boronic acid or ester version of the fragment you wish to add.[10][11]
-
For C(sp²)-N bonds (e.g., adding an amine, amide, or other N-nucleophile): Use the Buchwald-Hartwig Amination . You will need the corresponding amine or N-H containing precursor.[4][12] This reaction typically requires a strong, non-nucleophilic base like NaOtBu or LiHMDS.
-
For C(sp²)-C(sp) bonds (e.g., adding an alkyne): Use the Sonogashira reaction. This requires a terminal alkyne and typically uses a dual catalyst system of palladium and a copper(I) co-catalyst.[13]
Q3: When should I consider using a non-palladium catalyst, such as nickel or cobalt?
While palladium is the workhorse for cross-coupling, alternative first-row transition metals can offer unique advantages in specific situations.
-
Nickel Catalysts: Nickel is particularly effective for coupling C(sp³)-hybridized centers and for reactions involving challenging or sterically hindered substrates where palladium may fail.[14] It can also be a more cost-effective option for large-scale synthesis.
-
Cobalt Catalysts: Cobalt-catalyzed cross-couplings have shown promise for the functionalization of chloronaphthyridines with both alkyl and aryl organometallic reagents (Grignard and organozinc).[15] These reactions can sometimes proceed under milder conditions than their palladium-catalyzed counterparts.
Consider screening these alternative metals if you are facing persistent challenges with palladium, especially with unreactive aryl chlorides or when trying to form C-C bonds with alkyl nucleophiles.
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Catalyst System Screening
This protocol is designed for the parallel screening of ligands and bases to quickly identify promising reaction conditions. It is best performed using a 96-well plate or parallel synthesis vials in a glovebox.
-
Stock Solution Preparation:
-
Prepare a stock solution of your naphthyridine halide (e.g., 0.2 M in anhydrous dioxane).
-
Prepare a stock solution of your coupling partner (e.g., 0.3 M arylboronic acid in anhydrous dioxane).
-
Prepare separate stock solutions of your palladium precatalyst (e.g., Pd₂(dba)₃, 10 mM) and various ligands (e.g., SPhos, XPhos, RuPhos, 25 mM) in anhydrous dioxane.
-
-
Arraying Reagents:
-
To each reaction vial, add the appropriate volume of the palladium precatalyst stock solution (to achieve 2 mol% Pd).
-
Add the appropriate volume of the desired ligand stock solution (to achieve a 2:1 or 4:1 Ligand:Pd ratio).
-
Dispense the solid bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu) into the designated vials (pre-weighed or using a solid-handling robot). Use ~2-3 equivalents relative to the limiting reagent.
-
-
Reaction Initiation:
-
Add the naphthyridine halide stock solution to each vial (1.0 equiv).
-
Add the coupling partner stock solution to each vial (1.2-1.5 equiv).
-
Seal the vials or plate.
-
Heat the reaction block to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
-
Analysis:
-
After cooling, quench a small aliquot from each well with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by LC-MS or GC-MS to determine the conversion to product and identify any major side products. This will allow for rapid identification of the most effective catalyst/base combinations.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 6-Methyl-1,5-naphthyridin-4-ol: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the validation of the biological activity of 6-Methyl-1,5-naphthyridin-4-ol, a novel small molecule with therapeutic potential. As direct experimental data for this specific compound is not yet widely published, we will proceed with a scientifically informed hypothesis that it acts as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This hypothesis is grounded in the well-documented activity of other 1,5-naphthyridine derivatives as potent kinase inhibitors, including those targeting ALK5.
This document will serve as a comparative guide, outlining the necessary experimental workflows to validate this hypothesis, comparing its potential performance against established ALK5 inhibitors, and providing the underlying scientific rationale for each step.
The TGF-β/ALK5 Signaling Pathway: A Key Therapeutic Target
The TGF-β signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a range of pathologies, most notably in fibrosis and cancer progression.[2] The signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the downstream signaling proteins, SMAD2 and SMAD3.[2] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[4]
Inhibition of ALK5's kinase activity presents a pivotal and specific intervention point to modulate this pathway, making it an attractive target for therapeutic development.[5] By blocking the phosphorylation of SMAD2 and SMAD3, ALK5 inhibitors can effectively halt the downstream signaling cascade.[2]
Comparative Analysis: Benchmarking Against Known ALK5 Inhibitors
To ascertain the therapeutic potential of this compound, its inhibitory activity must be quantified and compared against well-characterized ALK5 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | ALK5 Kinase IC50 (nM) | Cellular Assay IC50 (nM) | Reference |
| This compound | To be determined | To be determined | - |
| SB-431542 | 94 | ~250 (pSMAD2) | [3] |
| SD-208 | 48 | ~100 (Fibronectin) | [3] |
| Galunisertib (LY2157299) | 327 | 1070 (pSMAD3) | [6][7] |
| EW-7197 | - | Reduces fibrotic markers | [8] |
Table 1: Comparative IC50 values of known ALK5 inhibitors. The data for this compound is hypothetical and would be populated upon experimental validation.
Experimental Validation Workflow
A multi-tiered approach is essential for the robust validation of a novel kinase inhibitor. This involves progressing from direct enzymatic assays to cell-based assays that measure downstream pathway modulation.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines and their bioisosteres, including 4-hydroxy-1,5-naphthyridines.[9] This approach involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization.
Materials:
-
3-Amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (high-boiling solvent)
-
Ethanol
-
Hexane
Procedure:
-
Condensation: A mixture of 3-Amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding enamine intermediate.
-
Cyclization: The intermediate from the previous step is added to a high-boiling solvent such as diphenyl ether and heated to approximately 250°C. This thermal cyclization results in the formation of the 1,5-naphthyridine ring system.[9]
-
Work-up: The reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent, such as hexane, to remove residual diphenyl ether and can be further purified by recrystallization or column chromatography.
Protocol 2: In Vitro ALK5 Kinase Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the enzymatic activity of ALK5 by measuring the amount of ADP produced during the kinase reaction. The ADP is then converted into a luminescent signal.
Materials:
-
Recombinant human ALK5 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer
-
This compound and comparator compounds
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in the kinase reaction buffer.
-
In a 96-well plate, add the diluted compounds, recombinant ALK5 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and then measure the luminescence using a plate reader.[10]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cellular Assay for SMAD2/3 Phosphorylation (Western Blot)
This cell-based assay directly measures the ability of the test compound to inhibit the phosphorylation of SMAD2 and SMAD3, the direct downstream targets of ALK5.
Materials:
-
A TGF-β responsive cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound and comparator compounds
-
Cell lysis buffer and protease/phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with TGF-β1 for 30-60 minutes to induce SMAD phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated SMAD2/3 and total SMAD2/3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated SMAD2/3 to total SMAD2/3, and assess the dose-dependent inhibition by the test compound.
Conclusion and Future Directions
The successful execution of this validation workflow will provide a robust dataset to confirm or refute the hypothesis that this compound is a potent and selective inhibitor of ALK5. Positive results from these assays would establish a strong foundation for further preclinical development, including pharmacokinetic studies, in vivo efficacy models for fibrosis or cancer, and toxicology assessments. The comparative data generated will be instrumental in positioning this novel compound within the competitive landscape of TGF-β pathway inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Novel and Established PARP Inhibitors for Oncological Research
In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2][3][4][5] This guide provides a comparative study of the investigational compound 6-Methyl-1,5-naphthyridin-4-ol against a panel of well-characterized and clinically approved PARP inhibitors: Olaparib, Talazoparib, and Veliparib. This analysis is intended for researchers, scientists, and drug development professionals to illustrate the critical evaluation process for new chemical entities in this class.
Introduction to PARP Inhibition and the Compounds Under Study
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6][7] In cancer cells with deficient homologous recombination (HR) repair, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[8] During DNA replication, these SSBs are converted to toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality.[2][4][9]
This guide will compare the following inhibitors:
-
This compound: A novel, investigational small molecule with a naphthyridine core. Its efficacy and mechanism as a PARP inhibitor are the focus of this comparative analysis.
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor to receive regulatory approval, it is used for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[1][3][10]
-
Talazoparib (Talzenna®): A potent PARP inhibitor also approved for the treatment of BRCA-mutated breast cancer.[11][12][13] It is recognized for its high PARP trapping efficiency.[11][12]
-
Veliparib (ABT-888): A PARP inhibitor that has been extensively studied in clinical trials in combination with chemotherapy.[14][15] It is known to be a less potent PARP trapper compared to other inhibitors.[16]
Mechanism of Action: Catalytic Inhibition and PARP Trapping
The antitumor activity of PARP inhibitors is attributed to two primary mechanisms:
-
Inhibition of Catalytic Activity: PARP inhibitors compete with the natural substrate NAD+ at the catalytic domain of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This blockage of PARylation impairs the recruitment of other DNA repair proteins to the site of damage.[12]
-
PARP Trapping: This is considered a more cytotoxic mechanism.[12] PARP inhibitors can trap PARP enzymes on the DNA at the site of a single-strand break, forming a toxic PARP-DNA complex.[10][12][17] This complex can interfere with DNA replication, leading to the formation of double-strand breaks. The potency of PARP trapping varies among different inhibitors and is a critical determinant of their cytotoxic potential.[16][18]
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olaparib - NCI [cancer.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. PARP assay kits [bioscience.co.uk]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 10. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 11. Talazoparib - Wikipedia [en.wikipedia.org]
- 12. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 14. Veliparib - Wikipedia [en.wikipedia.org]
- 15. Facebook [cancer.gov]
- 16. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of 6-Methyl-1,5-naphthyridin-4-ol and Other 1,5-Naphthyridine Derivatives in Drug Discovery
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This guide provides a comparative overview of 6-Methyl-1,5-naphthyridin-4-ol and other notable 1,5-naphthyridine derivatives, offering insights into their synthesis, mechanisms of action, and performance in preclinical studies. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction to the 1,5-Naphthyridine Scaffold
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms. The 1,5-naphthyridine isomer has garnered significant interest due to the versatile biological activities of its derivatives. These activities often stem from the ability of the planar naphthyridine ring system to intercalate with DNA or interact with the active sites of various enzymes. The therapeutic potential of this scaffold has been demonstrated in numerous studies, highlighting its importance in the development of new drugs.
Synthesis of the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine skeleton can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern on the bicyclic ring.
Gould-Jacobs Reaction
A cornerstone in the synthesis of 4-hydroxy-1,5-naphthyridines is the Gould-Jacobs reaction. This method involves the condensation of a 3-aminopyridine derivative with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Experimental Protocol: Synthesis of a 4-Hydroxy-1,5-naphthyridine Core
-
Condensation: A mixture of the appropriately substituted 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C. This high temperature induces a thermal cyclization, leading to the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
-
Work-up and Hydrolysis: The reaction mixture is cooled, and the precipitated product is collected by filtration. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated to yield the 4-hydroxy-1,5-naphthyridine core.
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Figure 1: General workflow for the Gould-Jacobs reaction.
Skraup Reaction
The Skraup reaction provides another route to the 1,5-naphthyridine scaffold, typically involving the reaction of a 3-aminopyridine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. This method is particularly useful for the synthesis of unsubstituted or simply substituted naphthyridines.
This compound: A Compound of Interest
While extensive comparative data for this compound is not widely available in the public domain, its structural features suggest it as a promising candidate for biological evaluation. The presence of a methyl group at the 6-position can influence its lipophilicity and metabolic stability, potentially altering its pharmacokinetic profile compared to the unsubstituted parent compound. The 4-hydroxy group is a key feature, as it can exist in tautomeric equilibrium with the 4-oxo form, which can be crucial for biological activity.
The synthesis of a tautomer, 2-hydroxy-6-methyl-1,5-naphthyridine, has been reported starting from 6-methoxy-3-aminopyridine.[1] This suggests that a similar synthetic strategy could be employed for this compound, likely starting from a correspondingly substituted 3-aminopyridine.
Comparative Analysis with Other 1,5-Naphthyridine Derivatives
Numerous 1,5-naphthyridine derivatives have been synthesized and evaluated for their therapeutic potential. A comparison of their reported biological activities provides a framework for understanding the structure-activity relationships (SAR) within this class of compounds and for predicting the potential of new derivatives like this compound.
Anticancer Activity
Many 1,5-naphthyridine derivatives have demonstrated significant anticancer properties, often by acting as topoisomerase I inhibitors.[2] These compounds stabilize the covalent complex between the enzyme and DNA, leading to DNA damage and apoptosis in cancer cells.
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Phenyl- and indeno-1,5-naphthyridine derivatives | COLO 205 (Human Colon Cancer) | - | Topoisomerase I Inhibition |
| Canthin-6-one | Kasumi-1 (Human Myeloid Leukemia) | 7 (apoptosis), 45 (necrosis) | Apoptosis and Necrosis Induction |
| 10-Methoxycanthin-6-one | DU145 (Prostate Cancer) | 1.58 µg/mL | - |
Table 1: Anticancer activity of selected 1,5-naphthyridine derivatives.[2][3]
The data in Table 1 illustrates the potent cytotoxic effects of various 1,5-naphthyridine derivatives. The specific substitution patterns on the naphthyridine core significantly influence their potency and cellular mechanism of action.
Antimicrobial Activity
The 1,5-naphthyridine scaffold is also a source of potent antibacterial and antifungal agents.[3]
| Compound | Target Microorganism | MIC (µg/mL) |
| Canthin-6-one | Staphylococcus aureus | 0.49 |
| Canthin-6-one | Escherichia coli | 3.91 |
| Canthin-6-one | MRSA | 0.98 |
| Canthin-6-one | Antifungal | 3.91 |
| 10-Methoxycanthin-6-one | Staphylococcus aureus | 3.91 |
| 10-Methoxycanthin-6-one | Escherichia coli | 3.91 |
| 10-Methoxycanthin-6-one | MRSA | 3.91 |
| 10-Methoxycanthin-6-one | Antifungal | 7.81 |
Table 2: Antimicrobial activity of selected 1,5-naphthyridine derivatives.[3]
The minimum inhibitory concentration (MIC) values presented in Table 2 demonstrate the broad-spectrum antimicrobial potential of canthinone-type 1,5-naphthyridine alkaloids.
Anti-inflammatory Activity
Certain 1,5-naphthyridine derivatives have shown promising anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
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Figure 2: Inhibition of NO production by canthinone derivatives.
For instance, canthin-6-one and its derivatives have been shown to strongly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells, with IC50 values ranging from 7.73 to 15.09 μM.[3]
Future Directions and Conclusion
The 1,5-naphthyridine scaffold remains a highly attractive framework for the design of novel therapeutic agents. While a significant body of research exists for various derivatives, a comprehensive evaluation of compounds like this compound is still needed. Future research should focus on:
-
Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is a crucial first step.
-
Biological Screening: A thorough in vitro evaluation against a panel of cancer cell lines, bacterial and fungal strains, and in inflammatory models would elucidate its therapeutic potential.
-
Comparative Studies: Direct, head-to-head comparisons with other well-characterized 1,5-naphthyridine derivatives under standardized assay conditions are necessary to accurately assess its relative performance.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by this compound will be essential for its further development.
References
The Evolving Landscape of 1,5-Naphthyridinones: A Comparative Guide to Structure-Activity Relationships
The 1,5-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal backbone for designing potent and selective inhibitors of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 1,5-naphthyridinone derivatives across different therapeutic classes, supported by experimental data and detailed protocols. We will explore how subtle modifications to this versatile core can dramatically influence biological activity, offering insights for researchers and drug development professionals in their quest for novel therapeutics.
The 1,5-Naphthyridinone Core: A Scaffold for Diverse Biological Activity
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, serves as the foundational structure. The presence of the two nitrogen atoms offers opportunities for hydrogen bonding interactions within enzyme active sites, a key feature in the design of potent inhibitors. The "one" suffix in 1,5-naphthyridinone indicates the presence of a carbonyl group, typically at the 2- or 4-position, which further enhances its ability to act as a hydrogen bond acceptor.
Comparative SAR Analysis: Tailoring Specificity and Potency
The therapeutic potential of 1,5-naphthyridinones is dictated by the nature and position of substituents on the core structure. Below, we compare the SAR for three major classes of 1,5-naphthyridinone-based inhibitors.
Antibacterial Agents: Targeting Bacterial Topoisomerases
A significant area of research has focused on 1,5-naphthyridinones as novel bacterial topoisomerase inhibitors (NBTIs), which target DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial drug development. Unlike fluoroquinolones, NBTIs bind to a different site on the enzyme-DNA complex, thus circumventing existing resistance mechanisms.[2][3]
The general structure of these antibacterial agents often consists of three motifs: a left-hand side (LHS) 1,5-naphthyridinone core, a central linker, and a right-hand side (RHS) moiety. The SAR studies reveal that substitutions at specific positions on the 1,5-naphthyridinone ring are critical for antibacterial potency and spectrum.
Key SAR Insights for Antibacterial 1,5-Naphthyridinones:
-
C2-Position: Substitutions at the C2-position with small, electron-withdrawing or -donating groups are well-tolerated. For instance, an alkoxy (e.g., methoxy) or a cyano (CN) group at this position can be favorable for antibacterial activity.[2]
-
C7-Position: The C7-position appears to be a crucial point for modification. Halogen (e.g., fluorine, chlorine) or hydroxyl substitutions at this position are preferred for optimal activity.[2]
-
Other Positions (C3, C4, C6, C8): Substitutions on other carbons of the naphthyridinone core generally lead to a detrimental effect on antibacterial activity.[2]
-
Stereochemistry: In some tricyclic 1,5-naphthyridinone derivatives, the stereochemistry of substituents plays a vital role. For example, a (R)-hydroxy-1,5-naphthyridinone moiety has been shown to exhibit potent antibacterial activity.[1]
Table 1: Comparative Activity of 1,5-Naphthyridinone-based Antibacterial Agents
| Compound | C2-Substituent | C7-Substituent | Linker and RHS | Target Organism | MIC (µg/mL) | Reference |
| Compound A | H | H | Oxabicyclooctane-pyridone | Staphylococcus aureus | 1 | [2] |
| Compound B | OMe | H | Oxabicyclooctane-pyridone | Staphylococcus aureus | 0.5 | [2] |
| Compound C | H | F | Oxabicyclooctane-pyridone | Staphylococcus aureus | 0.25 | [2] |
| Compound 7 | (R)-OH (tricyclic) | H | Oxabicyclooctane | Staphylococcus aureus | 0.25 | [1] |
Kinase Inhibitors: Modulating Cellular Signaling
The 1,5-naphthyridine scaffold has also been successfully employed in the development of potent and selective kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is implicated in various diseases, including cancer.
Optimization of a screening hit led to the discovery of 1,5-naphthyridine derivatives as potent and selective inhibitors of ALK5.[4] These compounds typically feature an aminothiazole or pyrazole moiety attached to the naphthyridine core.
Key SAR Insights for ALK5 Inhibitors:
-
4-Position: The 4-position of the 1,5-naphthyridine ring is a key attachment point for heterocyclic moieties like aminothiazole or pyrazole, which are crucial for potent inhibition.[4]
-
Substituents on the Heterocycle: Modifications on the attached heterocycle can fine-tune the potency and selectivity.
Table 2: Comparative Activity of 1,5-Naphthyridine-based ALK5 Inhibitors
| Compound | 4-Position Substituent | ALK5 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/ALK5) | Reference |
| Compound 15 | 2-Aminothiazole derivative | 6 | >10,000 | >1667 | [4] |
| Compound 19 | Pyrazole derivative | 4 | >10,000 | >2500 | [4] |
More recently, 1,6-naphthyridinone derivatives have been optimized as selective type II AXL kinase inhibitors, demonstrating antitumor efficacy.[5] While not a 1,5-naphthyridinone, this highlights the broader utility of the naphthyridinone scaffold in kinase inhibition.
Phosphodiesterase 5 (PDE5) Inhibitors: A Different Therapeutic Avenue
The versatility of the naphthyridine core is further demonstrated by its application in developing potent and highly specific phosphodiesterase 5 (PDE5) inhibitors.[6] These compounds have potential applications in treating erectile dysfunction. The design strategy involved the introduction of a nitrogen atom into the phenyl ring of known 4-aryl-1-isoquinolinone PDE5 inhibitors.
Key SAR Insights for PDE5 Inhibitors:
-
Isomeric Scaffold: In this class, both 1,7- and 2,7-naphthyridine derivatives have shown potent PDE5 inhibition, indicating that the arrangement of nitrogen atoms in the core can be modulated to target different enzymes.[6]
Table 3: Comparative Activity of Naphthyridine-based PDE5 Inhibitors
| Compound | Scaffold | PDE5 IC50 (nM) | Selectivity vs. PDE1-4 | Reference |
| 4c (T-0156) | 2,7-Naphthyridine | 0.23 | >100,000-fold | [6] |
| Sildenafil | N/A | ~8.7 (EC30) | N/A | [6] |
Visualizing Structure-Activity Relationships
To better understand the key structural features influencing the activity of 1,5-naphthyridinones, the following diagrams illustrate the core scaffold and a representative signaling pathway.
Caption: Key substitution points on the 1,5-naphthyridinone core for antibacterial activity.
Caption: Simplified TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridinones on ALK5.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Protocol 1: Synthesis of a Representative 4-Substituted 1,5-Naphthyridinone
This protocol describes a general synthetic route for 1,5-naphthyridinone derivatives, which can be adapted based on the desired substituents.[7][8]
Step 1: Condensation Reaction
-
To a solution of 3-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired β-ketoester or a similar reactant (1.1 equivalents).
-
Add a catalytic amount of a Lewis acid (e.g., BF3·Et2O) or a protic acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting enamine intermediate by column chromatography or recrystallization.
Step 2: Cyclization
-
Heat the purified enamine intermediate in a high-boiling point solvent (e.g., Dowtherm A) at 240-260 °C for 1-2 hours.
-
Monitor the cyclization by TLC.
-
Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the 1,5-naphthyridinone product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.
Step 3: Functionalization (e.g., Halogenation at C4)
-
Suspend the 1,5-naphthyridinone in a suitable chlorinating agent (e.g., POCl3).
-
Heat the mixture at reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.
Step 4: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the chlorinated 1,5-naphthyridinone intermediate in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add the desired nucleophile (e.g., an aminothiazole or pyrazole derivative, 1.2 equivalents) and a base (e.g., K2CO3 or DIPEA, 2 equivalents).
-
Heat the reaction mixture at 80-120 °C for 6-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield the desired 4-substituted 1,5-naphthyridinone.
Protocol 2: In Vitro Kinase Inhibition Assay (for ALK5)
This protocol outlines a typical in vitro assay to determine the inhibitory potency of a 1,5-naphthyridinone derivative against a target kinase like ALK5.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at Km concentration)
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
Test compound (1,5-naphthyridinone derivative) dissolved in DMSO
-
[γ-32P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase buffer, the test compound at various concentrations (including a DMSO vehicle control), and the ALK5 enzyme.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. If using a radiometric assay, include [γ-32P]ATP.
-
Incubate the reaction mixture at 30 °C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For Non-Radioactive Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity. This typically involves a luminescence-based detection.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The 1,5-naphthyridinone scaffold has proven to be a remarkably versatile platform for the development of a wide range of therapeutic agents. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to highly potent and selective inhibitors for diverse biological targets, from bacterial enzymes to human kinases. The continued exploration of this chemical space, aided by rational design and a deeper understanding of target-ligand interactions, holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring novel applications for this privileged scaffold.
References
- 1. Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of left-hand-side moiety (Part-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Promise of 1,5-Naphthyridines: A Comparative Guide to In Vivo Efficacy in Oncology Models
A Senior Application Scientist's Perspective on Evaluating Novel Kinase Inhibitors
For researchers and drug development professionals, the quest for novel, effective, and safe therapeutics is a continuous journey. The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent inhibition of key signaling pathways in cancer.[1][2][3][4] This guide provides a comparative framework for evaluating the in vivo efficacy of novel 1,5-naphthyridine-based compounds, such as the hypothetical molecule 6-Methyl-1,5-naphthyridin-4-ol, against established kinase inhibitors.
While direct in vivo efficacy data for this compound is not yet publicly available, its core structure is found in potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[5][6] This positions it within the broader class of kinase inhibitors, allowing for a robust comparison with approved drugs targeting other critical kinases like anaplastic lymphoma kinase (ALK), a key driver in certain cancers.[7][8] This guide will use the well-documented in vivo performance of the ALK inhibitors crizotinib and ceritinib as a benchmark to outline the experimental rigor and performance expectations for a novel 1,5-naphthyridine-based therapeutic candidate.
The Kinase Inhibition Landscape: A Tale of Two ALKs
The dysregulation of kinase signaling is a hallmark of many cancers. Both ALK and ALK5 are serine/threonine kinases that, when aberrantly activated, can drive tumor growth, proliferation, and metastasis. While they are distinct targets, the methodologies for evaluating their inhibitors in vivo share common principles. Understanding the established efficacy of drugs like crizotinib and ceritinib provides a valuable roadmap for assessing a new chemical entity.
Crizotinib, a first-generation inhibitor, targets ALK, MET, and ROS1, and has shown significant antitumor efficacy in various cancers.[9][10][11] Ceritinib, a second-generation ALK inhibitor, was developed to overcome resistance to crizotinib and exhibits greater potency.[12][13][14] Their performance in preclinical animal models serves as a crucial dataset for any new kinase inhibitor aiming to enter the clinical arena.
Comparative In Vivo Efficacy: Benchmarking Against the Standards
The following tables summarize the reported in vivo efficacy of crizotinib and ceritinib in various cancer xenograft models. This data provides a quantitative baseline for what would be considered a promising efficacy profile for a novel compound like this compound.
Table 1: In Vivo Efficacy of Crizotinib in Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Readout | Reference |
| PANC-1 Xenograft (Mice) | Pancreatic Cancer | 50 mg/kg, oral gavage, daily for 33 days | Significant tumor volume suppression | [9] |
| H3122 Xenograft (Mice) | Non-Small Cell Lung Carcinoma | Oral administration | Tumor growth inhibition (EC50: 255 ng/ml) | [15] |
| Karpas299 Xenograft (Mice) | Anaplastic Large-Cell Lymphoma | Oral administration | Tumor growth inhibition (EC50: 875 ng/ml) | [15] |
| BCR-ABL1-derived ALL (Mice) | Acute Lymphoblastic Leukemia | 100 mg/kg, oral gavage, daily for 20 days | Prolonged survival | [10] |
Table 2: In Vivo Efficacy of Ceritinib in Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Readout | Reference |
| Ba/F3 (EML4-ALK-WT) Xenograft (Mice) | ALK-rearranged NSCLC | Not specified | 84.9% tumor growth inhibition (monotherapy) | [16][17] |
| Ba/F3 (EML4-ALK-WT) Xenograft (Mice) | ALK-rearranged NSCLC | Not specified | 91.9% tumor growth inhibition (combination with PD-L1 inhibitor) | [16][17] |
| Crizotinib-Resistant NSCLC Models | Non-Small Cell Lung Cancer | Not specified | Potent inhibition of tumor growth in models with various ALK resistance mutations | [12][13] |
The Causality Behind Experimental Choices: A Self-Validating System
The design of in vivo efficacy studies is critical for generating reliable and translatable data. The choice of animal model, dosing regimen, and endpoints are all interconnected and should be based on the compound's mechanism of action and the clinical context of the disease.
Experimental Workflow: From Model Selection to Endpoint Analysis
Caption: A typical workflow for an in vivo xenograft study.
-
Model Selection: The choice of a cell line-derived xenograft (CDX) model (e.g., PANC-1, H3122) or a patient-derived xenograft (PDX) model is dictated by the need to have a tumor that is driven by the target kinase. For a novel ALK5 inhibitor, a model with a known dependency on the TGF-β pathway would be essential.
-
Dose Range Finding: Preliminary studies are crucial to determine the maximum tolerated dose (MTD) and to establish a dose that provides adequate target engagement without undue toxicity. As seen with crizotinib, a dose of 50 mg/kg was effective and well-tolerated in a pancreatic cancer model.[9]
-
Treatment and Monitoring: Daily oral gavage is a common route of administration for orally bioavailable drugs like crizotinib.[9][10] Regular monitoring of tumor volume and animal body weight is critical to assess both efficacy and toxicity.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. However, secondary endpoints such as survival analysis and biomarker modulation (e.g., phosphorylation of downstream targets) provide a more complete picture of the drug's activity.
Signaling Pathway: Visualizing the Mechanism of Action
Caption: Simplified ALK signaling pathway and the inhibitory action of crizotinib.
This diagram illustrates how an ALK inhibitor like crizotinib blocks the downstream signaling cascade, leading to reduced cell proliferation, survival, and angiogenesis.[9] A similar diagram for a novel ALK5 inhibitor would depict its blockade of SMAD signaling. The ability to demonstrate modulation of these downstream biomarkers in vivo is a key component of a robust preclinical data package.
Detailed Experimental Protocols: A Guide for the Bench Scientist
Reproducibility is the cornerstone of scientific integrity. The following is a generalized protocol for a subcutaneous xenograft study, based on common practices reported in the literature for evaluating kinase inhibitors.[9][15]
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line (e.g., PANC-1 for pancreatic cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize animals into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the test compound (e.g., this compound) and control vehicle. For oral administration, this may involve suspension in a vehicle like 0.5% carboxymethylcellulose.
-
Administer the drug daily via the chosen route (e.g., oral gavage) at the predetermined dose.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Record animal body weights at the same frequency to monitor for toxicity.
-
Observe animals daily for any clinical signs of distress.
-
-
Study Termination and Tissue Collection:
-
Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.
-
At necropsy, excise tumors and weigh them.
-
Collect tumor tissue and other relevant organs for histopathological and biomarker analysis (e.g., Western blotting for phosphorylated target proteins).
-
Future Directions and the Path Forward
The 1,5-naphthyridine scaffold holds significant promise for the development of novel kinase inhibitors.[1][6] For a new chemical entity like this compound to advance, it must demonstrate not only potent target engagement but also robust in vivo efficacy and a favorable safety profile. The data and protocols presented here, benchmarked against successful drugs like crizotinib and ceritinib, provide a clear and objective framework for such an evaluation. As research progresses, the continued exploration of structure-activity relationships within the 1,5-naphthyridine class will undoubtedly yield new and improved therapeutic candidates for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 1,5-Naphthyridines: A Guide for Researchers
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of biologically active compounds and functional materials. Its rigid, planar structure and the presence of two nitrogen atoms impart unique electronic and hydrogen-bonding properties, making it a cornerstone in medicinal chemistry for the development of therapeutics targeting various diseases, including cancer, viral infections, and leishmaniasis.[1] This guide provides a comparative analysis of the primary synthetic strategies for constructing the 1,5-naphthyridine core, offering researchers, scientists, and drug development professionals a comprehensive overview of both classical and modern methodologies. We will delve into the mechanistic underpinnings, scope, and limitations of each approach, supported by experimental data and detailed protocols to inform synthetic planning and execution.
Part 1: Classical Synthetic Routes: The Foundation of 1,5-Naphthyridine Chemistry
The traditional methods for synthesizing the 1,5-naphthyridine ring system have been instrumental in the initial exploration of this chemical space. While sometimes limited by harsh conditions, they remain valuable for their simplicity and access to specific substitution patterns.
The Friedländer Annulation: A Versatile Condensation Strategy
The Friedländer synthesis is a powerful and widely employed method for the construction of quinolines and their aza-analogs, including 1,5-naphthyridines.[2][3] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by either an acid or a base.[2]
Mechanism and Key Principles
The reaction proceeds through an initial aldol-type condensation between the enolizable carbonyl compound and the o-aminoaryl aldehyde or ketone. This is followed by an intramolecular cyclization via attack of the amino group on the carbonyl, and subsequent dehydration to furnish the aromatic 1,5-naphthyridine ring. The choice of catalyst (acid or base) can influence the reaction rate and, in some cases, the regioselectivity when unsymmetrical ketones are used.
Caption: General workflow of the Friedländer annulation for 1,5-naphthyridine synthesis.
Comparative Performance of Friedländer Syntheses
| Catalyst/Conditions | Substrates | Yield (%) | Reference |
| NaOH, Ethanol, reflux | 3-Aminoquinaldehyde, 2-Acetylpyridine | Good | [4] |
| Choline Hydroxide, Water, 50°C | 2-Aminonicotinaldehyde, Acetone | High | [5] |
| DABCO, Microwave | 2-Aminonicotinaldehyde, Active Methylene Compound | Not specified | [6] |
| Pyrrolidine derivatives, high temp. | o-Aminoaromatic aldehydes, unactivated methyl ketones | Good | [7] |
Detailed Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)benzo[b][4][8]naphthyridine
This protocol is adapted from a modified Friedländer reaction.[4]
-
Reactant Preparation: In a round-bottom flask, dissolve 3-aminoquinaldehyde (1 mmol) and 2-acetylpyridine (1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a solution of sodium hydroxide (2 mmol) in water (1 mL) to the reaction mixture.
-
Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The Skraup-Doebner-von Miller Reaction: A Classic Approach under Harsh Conditions
The Skraup synthesis and its modification by Doebner and von Miller represent one of the earliest methods for constructing the quinoline and naphthyridine cores.[9][10] The classical Skraup reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[10] The Doebner-von Miller modification utilizes α,β-unsaturated aldehydes or ketones as reactants.[9]
Mechanism and Key Principles
In the Skraup synthesis, glycerol is first dehydrated by sulfuric acid to form acrolein in situ. The reaction then proceeds via a Michael-type addition of the aminopyridine to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and finally oxidation to yield the aromatic 1,5-naphthyridine. The mechanism of the Doebner-von Miller reaction is debated but is believed to involve a fragmentation-recombination pathway.[9][11] A key challenge of this methodology is the often harsh, strongly acidic, and high-temperature conditions required, which can limit its applicability to sensitive substrates.
Caption: Simplified workflow of the Skraup synthesis of 1,5-naphthyridine.
Comparative Performance of Skraup-Doebner-von Miller Syntheses
| Reactants | Catalyst/Oxidizing Agent | Conditions | Yield (%) | Reference |
| 3-Aminopyridine, Glycerol | I₂, Dioxane/Water | Not specified | Good | [4] |
| 3-Aminopyridine, Glycerol | H₂SO₄, Nitrobenzene | High Temperature | Low | [11] |
| 4-Aminoisoquinoline, Methyl vinyl ketone | As₂O₅, H₂SO₄ | Not specified | Not specified | [4] |
Detailed Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine
This protocol is a general representation of the classical Skraup synthesis.
-
Reaction Setup: In a large, robust round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to 3-aminopyridine.
-
Reagent Addition: While stirring vigorously, slowly add glycerol to the mixture. The reaction is highly exothermic and may require external cooling to control the temperature.
-
Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic acid, to the reaction mixture.
-
Heating: Heat the mixture to a high temperature (typically 130-160°C) for several hours. The reaction is often vigorous, and careful temperature control is crucial.
-
Work-up: After cooling, cautiously pour the reaction mixture onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is strongly alkaline.
-
Isolation: The crude 1,5-naphthyridine can be isolated by steam distillation or solvent extraction.
-
Purification: Further purification is typically achieved by distillation or recrystallization.
Part 2: Modern Synthetic Routes: Expanding the Chemical Toolbox
Contemporary synthetic chemistry has introduced milder and more versatile methods for constructing the 1,5-naphthyridine core, offering greater functional group tolerance and access to a broader range of derivatives.
Transition-Metal-Catalyzed Cross-Coupling Reactions: A Powerful C-C and C-N Bond Forming Strategy
Transition-metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of complex heterocyclic systems. These methods allow for the construction of the 1,5-naphthyridine skeleton through the formation of key C-C or C-N bonds under relatively mild conditions.
Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are highly effective for the synthesis of functionalized 1,5-naphthyridines.[4] These reactions typically involve the coupling of a halogenated or triflated pyridine derivative with a suitable boronic acid or amine.
Caption: A generalized catalytic cycle for the Suzuki cross-coupling reaction.
Comparative Performance of Palladium-Catalyzed Syntheses
| Reaction Type | Catalyst/Ligand | Substrates | Yield (%) | Reference |
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 2-Iodo-1,5-naphthyridine, Arylboronic acids | High | [12] |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | 2-Triflyloxy-1,5-naphthyridine, Amines | Good | [4] |
| Heck | Pd(OAc)₂, PPh₃ | 2-Bromo-6-fluoropyridin-3-amine, Methyl acrylate | Good | [4] |
Detailed Experimental Protocol: Suzuki Coupling for the Synthesis of 2-Aryl-1,5-naphthyridines
This protocol is based on the Suzuki coupling of 2-iodo-1,5-naphthyridine.[12]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-iodo-1,5-naphthyridine (1 mmol), the corresponding arylboronic acid (1.2 mmol), palladium tetrakis(triphenylphosphine) (0.05 mmol), and potassium carbonate (2 mmol).
-
Solvent Addition: Add anhydrous solvent, such as a mixture of toluene and ethanol (e.g., 3:1, 10 mL).
-
Reaction: Heat the mixture at reflux with stirring for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Copper-Catalyzed Synthesis
Copper-catalyzed reactions provide a cost-effective alternative to palladium for certain C-N and C-C bond formations in the synthesis of nitrogen-containing heterocycles.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis of Polysubstituted Benzimidazoles (as an illustrative example of Cu-catalyzed C-N bond formation)
While a specific protocol for copper-catalyzed 1,5-naphthyridine synthesis is not detailed in the provided search results, the following protocol for benzimidazole synthesis illustrates the general principles of a one-pot copper-catalyzed reaction.[13]
-
Reactant Mixture: In a reaction vessel, combine the substituted o-phenylenediamine (1 mmol), aldehyde (1 mmol), and a copper catalyst (e.g., CuI, 10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMSO) and a base (e.g., K₂CO₃).
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100-120°C) for a designated time.
-
Work-up and Purification: After cooling, the reaction is worked up by adding water and extracting with an organic solvent. The product is then purified by chromatography.
C-H Activation Strategies: A Modern Frontier in Heterocyclic Synthesis
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules, bypassing the need for pre-functionalized starting materials.[8] Rhodium catalysis has been particularly successful in this area for the synthesis of naphthyridinone derivatives.
Rhodium-Catalyzed C-H Activation/Annulation
This approach often utilizes a directing group on the pyridine ring to guide the rhodium catalyst to a specific C-H bond for activation and subsequent annulation with an alkyne or alkene, leading to the formation of the second ring of the naphthyridine system.[8]
Caption: A simplified catalytic cycle for Rh(III)-catalyzed C-H activation and annulation.
Detailed Experimental Protocol: Rh(III)-Catalyzed Synthesis of Naphthyridinones
This protocol is based on the rhodium-catalyzed C-H activation of nicotinamide N-oxides.[8]
-
Reaction Setup: In a glovebox, charge a vial with [Cp*RhCl₂]₂ (5 mol %), AgSbF₆ (20 mol %), and the nicotinamide N-oxide substrate (1 mmol).
-
Reagent Addition: Add the alkyne (1.2 mmol) and a suitable solvent (e.g., DCE).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired naphthyridinone.
Part 3: Comparative Analysis and Future Outlook
| Synthetic Method | Advantages | Disadvantages | Substrate Scope | Scalability |
| Friedländer Annulation | Versatile, simple starting materials, various catalytic systems | Can require harsh conditions, potential regioselectivity issues | Broad for aminopyridine aldehydes/ketones and enolizable carbonyls | Good, with optimization |
| Skraup-Doebner-von Miller | Inexpensive starting materials, direct access to the core | Harsh acidic conditions, high temperatures, often low yields, limited functional group tolerance | Generally limited to robust substrates | Challenging due to vigorous reaction |
| Pd-Catalyzed Cross-Coupling | Mild reaction conditions, high functional group tolerance, excellent yields, predictable regioselectivity | Cost of catalyst and ligands, requires pre-functionalized substrates | Very broad | Excellent |
| Rh-Catalyzed C-H Activation | High atom economy, direct use of C-H bonds, novel disconnections | Requires specific directing groups, catalyst cost, can have limited substrate scope | Evolving, dependent on directing group compatibility | Potentially good, but may require catalyst loading optimization |
The synthesis of 1,5-naphthyridines has evolved significantly from the classical, often harsh, condensation reactions to the more sophisticated and milder transition-metal-catalyzed and C-H activation methodologies. While the Friedländer and Skraup-type reactions remain relevant for specific applications, modern methods offer unparalleled advantages in terms of efficiency, substrate scope, and functional group tolerance, which are critical for the demands of contemporary drug discovery and materials science.
Future developments in this field will likely focus on the discovery of even more efficient and sustainable catalytic systems, potentially utilizing earth-abundant metals. The continued exploration of novel C-H activation strategies that obviate the need for directing groups will further enhance the synthetic toolkit. Additionally, the integration of flow chemistry and photochemical methods holds promise for the rapid and scalable synthesis of diverse 1,5-naphthyridine libraries for high-throughput screening. The rich chemistry of the 1,5-naphthyridine core ensures its continued importance as a target for synthetic innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Benchmarking 6-Methyl-1,5-naphthyridin-4-ol Against Known Kinase Inhibitors in Oncology
Introduction: The Promise of the 1,5-Naphthyridine Scaffold in Modern Drug Discovery
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This structural motif is a key component in a variety of therapeutic agents, demonstrating properties that range from antimicrobial to anticancer.[4][5] Notably, derivatives of 1,5-naphthyridine have been identified as potent inhibitors of critical signaling pathways implicated in cancer progression, such as the Transforming Growth Factor-β (TGF-β) pathway.[6][7] Specifically, the TGF-β type I receptor, ALK5, has been a focal point of inhibition by novel 1,5-naphthyridine derivatives, showcasing their potential in oncological applications.[6][7]
This guide introduces 6-Methyl-1,5-naphthyridin-4-ol , a novel derivative, and proposes a comprehensive benchmarking strategy to evaluate its potential as a kinase inhibitor for cancer therapy. We will objectively compare its hypothetical performance against two established drugs: Galunisertib , a selective ALK5 inhibitor, and Sorafenib , a multi-kinase inhibitor with a broad spectrum of activity. The rationale for this comparison is to ascertain not only the potency of our test compound against a specific target but also its selectivity profile in the broader kinome landscape, a crucial aspect of modern cancer drug development.
Postulated Mechanism of Action: Targeting the TGF-β Signaling Pathway
The TGF-β signaling pathway plays a dual role in cancer. While it can suppress tumor growth in the early stages, it often promotes tumor progression, invasion, and metastasis in advanced cancers. A key mediator of this pathway is the serine/threonine kinase receptor ALK5. Inhibition of ALK5 is, therefore, a promising strategy for cancer therapy. Given that other 1,5-naphthyridine derivatives have shown potent and selective inhibition of ALK5[6][7], we postulate that this compound may act similarly.
Caption: Hypothesized inhibition of the TGF-β signaling pathway by this compound.
Comparative Experimental Strategy: A Multi-faceted Approach
To robustly evaluate this compound, a three-tiered experimental approach is proposed. This strategy will assess its biochemical potency, cellular efficacy, and metabolic stability in parallel with Galunisertib and Sorafenib.
Caption: Three-tiered workflow for benchmarking this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases (e.g., ALK5, VEGFR2, PDGFRβ, c-Raf).
-
Materials:
-
Recombinant human kinases
-
Substrates for each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds and benchmarks (serial dilutions in DMSO)
-
White, opaque 384-well microplates
-
Luminometer
-
-
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of each compound in DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 2X kinase/substrate solution to each well.
-
Add 0.5 µL of the diluted test compound or DMSO control.
-
Initiate the reaction by adding 2.0 µL of 2.5X ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (GI50).
-
Materials:
-
Human lung carcinoma cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
-
-
Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting inhibition versus log-transformed compound concentration.
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[11][12][13]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive control (e.g., Verapamil)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system
-
-
Protocol:
-
Incubation Mixture Preparation: Prepare a master mix containing HLM (0.5 mg/mL final concentration) in phosphate buffer.
-
Reaction Initiation: Pre-warm the HLM mixture at 37°C. Add the test compound (1 µM final concentration) and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
-
Comparative Data Summary (Hypothetical)
The following tables summarize the expected data from the proposed experiments, providing a direct comparison of this compound with Galunisertib and Sorafenib.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Target Kinase | This compound | Galunisertib | Sorafenib |
| ALK5 | 15 | 10 | >10,000 |
| VEGFR2 | 850 | >10,000 | 90 |
| PDGFRβ | 1,200 | >10,000 | 57 |
| c-Raf | >10,000 | >10,000 | 6 |
Table 2: Cellular Efficacy and In Vitro Metabolic Stability
| Parameter | This compound | Galunisertib | Sorafenib |
| A549 Cell Viability (GI50, µM) | 0.85 | 1.2 | 5.5 |
| HLM Stability (t½, min) | 45 | 30 | 65 |
| Intrinsic Clearance (Clint, µL/min/mg) | 30.8 | 46.2 | 21.3 |
Interpretation and Discussion
Based on our hypothetical data, this compound emerges as a promising lead compound.
-
Potency and Selectivity: The data in Table 1 suggests that this compound is a potent inhibitor of ALK5, with an IC50 value comparable to the selective inhibitor Galunisertib. Crucially, it demonstrates significant selectivity against other kinases like VEGFR2 and PDGFRβ, unlike the multi-kinase inhibitor Sorafenib. This selectivity profile is highly desirable as it may translate to a lower incidence of off-target side effects.
-
Cellular Efficacy: The GI50 value against the A549 lung cancer cell line indicates potent anti-proliferative activity, superior to both benchmark drugs in this hypothetical scenario. This suggests that the compound effectively engages its target within a cellular context and elicits a functional response.
-
Metabolic Stability: The metabolic stability profile of this compound is encouraging. With a half-life of 45 minutes in human liver microsomes, it demonstrates moderate stability, suggesting it is likely to have a reasonable pharmacokinetic profile in vivo. Its intrinsic clearance is lower than that of Galunisertib, indicating potentially greater systemic exposure.
Future Directions
The promising in vitro profile of this compound warrants further investigation. The logical next steps in its preclinical development would include:
-
Broad Kinase Panel Screening: To fully characterize its selectivity, the compound should be screened against a comprehensive panel of several hundred kinases.
-
In Vivo Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models is essential to understand its behavior in a whole organism.[14][15][16]
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in xenograft models of human cancers (e.g., lung, breast) will be the ultimate test of its therapeutic potential.
-
Toxicology Studies: Preliminary safety and toxicology assessments in vivo are necessary to establish a therapeutic window.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. protocols.io [protocols.io]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. bioivt.com [bioivt.com]
- 14. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 15. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Methyl-1,5-naphthyridin-4-ol Quantification
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality. This guide provides an in-depth comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 6-Methyl-1,5-naphthyridin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry.[1][2] We present a complete cross-validation framework, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5] This document is intended for researchers, analytical scientists, and quality control professionals, offering not only detailed experimental protocols but also the scientific rationale behind methodological choices to ensure data integrity and comparability across different analytical platforms.
Introduction: The Imperative for Method Cross-Validation
This compound belongs to the naphthyridine class of compounds, which are recognized for their diverse biological activities and are often investigated as potential therapeutic agents.[1][2][6] Accurate measurement of such compounds is critical throughout the pharmaceutical lifecycle, from early-stage pharmacokinetic studies to final product release testing.
Often, different analytical methods are used for the same compound at various stages. For instance, a highly sensitive LC-MS/MS method might be used for bioanalysis of low-concentration clinical samples, while a more robust and cost-effective HPLC-UV method is employed for quality control of the bulk drug substance. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can produce comparable and reliable data for the same intended purpose.[5][7][8] This process is not merely a regulatory checkbox; it is a scientific necessity to ensure that data generated across different studies, laboratories, or methods can be confidently compared and aggregated.
According to ICH Q2(R2) guidelines, cross-validation should demonstrate that predefined performance criteria are met for all procedures under comparison.[5][9] This guide will walk through a practical application of these principles.
Analytical Methods Under Comparison
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle & Rationale: HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, reliability, and widespread availability. The method separates the analyte from impurities based on its partitioning between a stationary phase (e.g., C18) and a mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. The choice of this method is driven by its suitability for analyzing higher concentration samples, such as those in drug substance or formulated product testing, where extreme sensitivity is not the primary requirement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle & Rationale: LC-MS/MS couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[10][11] The mass spectrometer measures the mass-to-charge ratio (m/z) of the analyte and its specific fragment ions. This technique, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity by monitoring a unique precursor-to-product ion transition. Its selection is justified by the need for ultra-low quantification limits (LOQ), making it the gold standard for bioanalytical studies (e.g., measuring drug levels in plasma) where the analyte is often present at picogram to nanogram levels.[12]
Experimental Design & Validation Framework
The objective is to cross-validate the HPLC-UV and LC-MS/MS methods by assessing key performance parameters as stipulated by regulatory guidelines.[13][14][15][16]
Validation Parameters & Acceptance Criteria
The following parameters will be evaluated for both methods to establish their individual validity before proceeding with the cross-comparison.
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | No significant interfering peaks at the retention time of the analyte in blank samples. | Ensures the signal is unequivocally from the analyte. |
| Linearity & Range | Coefficient of determination (R²) ≥ 0.995 over the defined concentration range. | Demonstrates a proportional relationship between concentration and response. |
| Accuracy | Mean recovery of 85-115% of the nominal concentration (80-120% at LOQ).[17] | Measures the closeness of the experimental value to the true value. |
| Precision (%CV) | Repeatability & Intermediate Precision ≤ 15% (≤ 20% at LOQ).[17] | Assesses the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable accuracy and precision. | Defines the lower boundary of the method's useful range. |
Cross-Validation Study Design
Once both methods are individually validated, a direct comparison is performed.
-
A single set of Quality Control (QC) samples (Low, Medium, and High concentrations) is prepared from a common stock solution.
-
Each QC level is analyzed in replicate (n=6) using both the validated HPLC-UV and LC-MS/MS methods.
-
The mean concentration determined by each method is compared, and the percent difference is calculated.
-
Acceptance Criterion: The mean concentration values obtained by the two methods should not differ by more than 15%.
Workflow for Method Cross-Validation
Caption: A workflow diagram illustrating the key steps in the cross-validation process.
Detailed Experimental Protocols
Materials
-
Analyte: this compound reference standard (>99.5% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)
-
Matrix (for LOQ): Drug-free human plasma
Standard and QC Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare serial dilutions from the primary stock using 50:50 acetonitrile:water to create calibration standards ranging from 1 µg/mL to 200 µg/mL for HPLC-UV and 0.1 ng/mL to 100 ng/mL for LC-MS/MS.
-
QC Samples: Prepare separate QC stock solutions and dilute to final concentrations for Low, Medium, and High QCs within the respective calibration ranges.
Protocol 1: HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A (0-2 min), linear gradient to 30% A (2-8 min), hold at 30% A (8-10 min), return to 70% A (10.1-12 min).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
System Suitability Test (SST): Five replicate injections of a mid-concentration standard must show %RSD < 2.0% for peak area and retention time.
Protocol 2: LC-MS/MS Method
-
Instrumentation: Sciex QTRAP 6500+ or equivalent LC-MS/MS system with an Electrospray Ionization (ESI) source.[12]
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% A (0-0.5 min), linear gradient to 5% A (0.5-3.0 min), hold at 5% A (3.0-3.5 min), return to 95% A (3.6-5.0 min).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transition: m/z 161.2 → 133.1 (Hypothetical transition based on likely fragmentation of the protonated molecule).
-
System Suitability Test (SST): Three replicate injections of a low-concentration standard must show a signal-to-noise ratio > 10 and %RSD < 15% for peak area.
Results and Data Comparison
The following tables summarize the synthetic data from the validation and cross-validation experiments.
Table 1: Linearity and LOQ Summary
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 1.0 – 200.0 µg/mL | 0.1 – 100.0 ng/mL |
| R² | 0.9992 | 0.9996 |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Causality Insight: The 10,000-fold lower LOQ of the LC-MS/MS method is a direct result of the mass spectrometer's ability to selectively filter out background noise and detect ions with high efficiency, a feat unattainable with less selective UV detection.
Table 2: Accuracy and Precision (Data for Medium QC Level)
| Method | QC Level | N | Nominal Conc. | Mean Measured Conc. | Accuracy (%) | Precision (%CV) |
| HPLC-UV | Medium | 6 | 100.0 µg/mL | 101.5 µg/mL | 101.5% | 2.8% |
| LC-MS/MS | Medium | 6 | 50.0 ng/mL | 49.2 ng/mL | 98.4% | 4.1% |
Trustworthiness Insight: Both methods demonstrate excellent accuracy and precision, well within the acceptance criteria of 85-115% accuracy and ≤15% CV, confirming their reliability for quantification within their respective ranges.
Table 3: Cross-Validation of QC Samples
| QC Level | Mean Conc. (HPLC-UV) | Mean Conc. (LC-MS/MS)* | % Difference | Pass/Fail |
| High | 150.4 µg/mL | 146.8 µg/mL | -2.4% | Pass |
| Medium | 101.5 µg/mL | 98.4 µg/mL | -3.1% | Pass |
| Low | 5.2 µg/mL | 4.9 µg/mL | -5.8% | Pass |
*Note: For cross-validation, QC samples were prepared at concentrations suitable for both methods (e.g., 5, 100, 150 µg/mL).
Interpretation: The percent difference between the mean concentrations measured by both methods is well below the 15% acceptance limit for all QC levels. This result successfully demonstrates that the HPLC-UV and LC-MS/MS methods are comparable and can be used interchangeably for samples within the overlapping quantifiable range, ensuring data continuity.
Interdependence of Validation Parameters
References
- 1. mdpi.com [mdpi.com]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. e-b-f.eu [e-b-f.eu]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]
- 12. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico Docking of 1,5-Naphthyridine Derivatives Against Key Therapeutic Targets
This guide provides an in-depth comparative analysis of the molecular docking of 1,5-naphthyridine derivatives against two critical therapeutic targets: the Transforming Growth Factor-beta Type I Receptor (ALK5) and DNA Topoisomerase II. As a privileged heterocyclic motif, the 1,5-naphthyridine scaffold is a cornerstone in the design of novel inhibitors for a range of diseases, from cancer to fibrotic disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols for computational drug design.
The Rationale for a Comparative Docking Study
The 1,5-naphthyridine core offers a versatile and rigid framework that can be functionalized to achieve high-affinity and selective binding to various biological targets. Molecular docking is an indispensable computational tool for predicting the binding modes and affinities of small molecules within the active site of a protein.[1] By systematically comparing the docking performance of a series of 1,5-naphthyridine derivatives against well-validated targets, we can elucidate structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors.
This guide focuses on two distinct and highly relevant target classes:
-
ALK5 (TGF-β Type I Receptor): A serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway, which is implicated in cell growth, differentiation, and extracellular matrix production.[2] Dysregulation of this pathway is a hallmark of cancer and fibrosis, making ALK5 a prime target for therapeutic intervention.
-
DNA Topoisomerase II: An essential enzyme that modulates the topology of DNA, facilitating processes such as replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent apoptosis, a mechanism exploited by several anticancer drugs.
Comparative Docking Performance of 1,5-Naphthyridine Derivatives
The following table summarizes the in silico docking performance of a selection of 1,5-naphthyridine and structurally related derivatives against ALK5 and DNA Topoisomerase II. The binding energy, a key metric for predicting ligand affinity, is presented alongside the reference compounds for each target.
| Compound/Derivative | Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues |
| ALK5 Inhibitors | |||||
| 2-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine (RepSox) | ALK5 | 1VJY | (Hypothetical docking) | -9.5 | Lys232, His283, Ser280 |
| 2-((4-(pyridin-2-yl)-1H-pyrazol-3-yl)amino)-1,5-naphthyridine | ALK5 | 1VJY | (Hypothetical docking) | -9.2 | Lys232, His283, Asp351 |
| 4-(5-(1,5-naphthyridin-4-yl)-1H-pyrazol-3-yl)quinoline | ALK5 | 1VJY | (Hypothetical docking) | -8.8 | Lys232, Ser280, Val218 |
| Reference: ALK5 Co-crystallized Ligand | ALK5 | 1VJY | (Experimental) | N/A | His283, Lys232, Tyr249 |
| DNA Topoisomerase II Inhibitors | |||||
| 1,8-Naphthyridine Derivative L1 | Topoisomerase II | 1ZXM | AutoDock | -9.3 | ASN A:258, GLU A:66, LYS A:233 |
| 1,8-Naphthyridine Derivative L2 | Topoisomerase II | 1ZXM | AutoDock | -9.1 | ASN A:258, GLU A:66, LYS A:233 |
| 1,8-Naphthyridine Derivative L3 | Topoisomerase II | 1ZXM | AutoDock | -8.9 | ASN A:258, GLU A:66, LYS A:233 |
| Reference: Vosaroxin (Quinolone Derivative) | Topoisomerase II | (Hypothetical docking) | (Hypothetical) | -8.5 | (Predicted to interact with DNA and key active site residues) |
Note: The binding energies for the hypothetical 1,5-naphthyridine derivatives against ALK5 are illustrative and based on the expected high affinity of this scaffold. The data for 1,8-naphthyridine derivatives against Topoisomerase II are derived from a published study.[3][4]
Key Signaling Pathways and Mechanisms of Action
Understanding the broader biological context is crucial for interpreting docking results. The following diagrams illustrate the signaling pathway of the targeted proteins.
Caption: TGF-β Signaling Pathway and Inhibition by 1,5-Naphthyridine Derivatives.
Caption: Mechanism of DNA Topoisomerase II and Inhibition.
Experimental Protocol: Molecular Docking with AutoDock Vina
This section provides a detailed, step-by-step protocol for performing a molecular docking study of a 1,5-naphthyridine derivative against ALK5 using AutoDock Vina, a widely used open-source docking program.
I. Preparation of the Receptor (ALK5)
-
Obtain the Protein Structure: Download the crystal structure of human TGF-beta type I receptor (ALK5) from the Protein Data Bank (PDB ID: 1VJY).[5] This structure is co-crystallized with a 1,5-naphthyridine inhibitor, which will serve as a reference.
-
Prepare the Receptor:
-
Load the 1VJY.pdb file into a molecular visualization tool such as UCSF Chimera or AutoDock Tools (ADT).
-
Remove water molecules and any non-essential co-factors or ions.
-
Separate the protein chain from the co-crystallized ligand. Save the protein as a new PDB file (e.g., 1VJY_protein.pdb).
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT format (1VJY_protein.pdbqt), which is required by AutoDock Vina.
-
II. Preparation of the Ligand (1,5-Naphthyridine Derivative)
-
Create the Ligand Structure: Draw the 2D structure of your 1,5-naphthyridine derivative using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Generate 3D Coordinates: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Prepare the Ligand for Docking:
-
Load the 3D structure of the ligand into AutoDock Tools.
-
Detect the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
III. Defining the Docking Grid Box
-
Identify the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original 1VJY.pdb file.
-
Set Grid Box Parameters: In AutoDock Tools, define a grid box that encompasses the entire binding pocket. The center of the grid should be the geometric center of the co-crystallized ligand. The size of the grid box should be large enough to allow the ligand to rotate and translate freely within the active site (e.g., 25 x 25 x 25 Å).
-
Generate the Configuration File: Save the grid box parameters to a configuration text file (e.g., conf.txt). This file will also specify the paths to the receptor and ligand PDBQT files and the output file.
IV. Running the Docking Simulation
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, specifying the configuration file:
-
Analyze the Results: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The log file will contain the binding energy for each pose.
V. Visualization and Interpretation
-
Visualize the Docked Poses: Load the receptor PDBQT file and the output ligand PDBQT file into a molecular visualization program.
-
Analyze Interactions: Examine the top-ranked binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the 1,5-naphthyridine derivative and the active site residues of ALK5. Compare these interactions with those of the co-crystallized inhibitor to validate the docking protocol.
Caption: General Molecular Docking Workflow.
Conclusion and Future Directions
This guide demonstrates the utility of comparative molecular docking studies in the exploration of 1,5-naphthyridine derivatives as inhibitors of ALK5 and DNA Topoisomerase II. The presented data and protocols provide a framework for researchers to conduct their own in silico screening and lead optimization efforts. The versatility of the 1,5-naphthyridine scaffold, combined with the power of computational chemistry, offers a promising avenue for the discovery of novel therapeutics. Future work should focus on the synthesis and experimental validation of the most promising candidates identified through these computational methods.
References
A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of Novel 1,5-Naphthyridine Analogs
Introduction: The Double-Edged Sword of Specificity in the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of key signaling proteins like TGF-β type I receptor (ALK5) and topoisomerase I.[1][2] Our focus here, 6-Methyl-1,5-naphthyridin-4-ol, belongs to this versatile chemical class. While its on-target potency is the primary goal of its development, a comprehensive understanding of its off-target interactions is not merely a regulatory hurdle but a scientific necessity. Off-target effects, where a drug interacts with unintended molecular targets, can lead to unforeseen toxicity or, in some serendipitous cases, reveal new therapeutic opportunities.[3][4]
This guide provides a multi-pronged, technically-grounded strategy for the robust evaluation of off-target effects, using this compound as a working example. We will move beyond simple screening to build a self-validating experimental framework that combines broad, unbiased profiling with deep, cell-based validation. This approach is designed to provide researchers and drug developers with a high-confidence selectivity profile, essential for advancing a compound toward clinical consideration.
Part 1: Broad-Spectrum Profiling – Casting a Wide Net
The initial phase of off-target assessment involves screening the compound against a vast array of potential biological targets. This strategy helps to quickly identify potential liabilities and provides a global view of the compound's selectivity.
Large-Scale Kinase Panel Screening (Kinome Profiling)
Given that many small molecules unexpectedly interact with the ATP-binding site of protein kinases, kinome profiling is an indispensable first step.[4] This involves testing the compound's inhibitory activity against a large panel of purified kinases, often representing over 80% of the human kinome.[4]
Causality Behind Experimental Choice: We perform this screen at multiple concentrations (e.g., 0.1 µM and 1 µM). A single high concentration may flag interactions that are not physiologically relevant, while multiple concentrations provide a more nuanced view of potency and selectivity. This allows for the calculation of selectivity scores and highlights off-targets that are inhibited at concentrations comparable to the on-target IC₅₀.[5]
Hypothetical Kinome Profiling Data Summary
| Target Kinase | This compound (% Inhibition @ 1µM) | Comparative Compound A (Selective ALK5 Inhibitor) (% Inhibition @ 1µM) | Comparative Compound B (Non-Selective Inhibitor) (% Inhibition @ 1µM) |
| ALK5 (On-Target) | 98% | 99% | 95% |
| DYRK1A | 65% | 5% | 88% |
| CDK16 | 52% | <2% | 76% |
| PIM3 | 48% | <2% | 65% |
| p38α | 15% | 10% | 92% |
| VEGFR2 | 8% | 3% | 85% |
This table illustrates how kinome profiling can quickly differentiate the selectivity profile of a test compound against controls.
Chemical Proteomics for Unbiased Target Discovery
While kinome scanning is powerful, it is inherently limited to a predefined panel. Chemical proteomics offers an unbiased approach to identify protein interactors directly from a complex biological sample, such as a cell lysate.[4][6] Techniques like affinity chromatography, where an immobilized version of the compound is used to "pull down" binding proteins for identification by mass spectrometry, can reveal completely unexpected off-targets.[4]
Part 2: Cellular Target Engagement – Confirming Interactions in a Physiological Context
An in vitro interaction does not always translate to a meaningful engagement within the complex milieu of a living cell. Cellular target engagement assays are crucial for validating the physiological relevance of hits identified in broad-spectrum screens.[7]
The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells or tissues.[8][9][10] The core principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10][11] This change in thermal stability is a direct proxy for target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow from cell treatment to data analysis.
Detailed Experimental Protocol: CETSA by Western Blot
This protocol is a self-validating system when run with appropriate controls. The inclusion of a vehicle (DMSO) control establishes the baseline melting curve of the target protein, while a known inhibitor (positive control) validates the assay's ability to detect stabilization.
-
1. Cell Culture and Treatment:
-
1.1. Plate a human cell line known to express the target protein (e.g., DYRK1A) to achieve ~80% confluency.
-
1.2. Treat cells with 10 µM this compound, a known DYRK1A inhibitor (positive control), or DMSO (vehicle control) for 1 hour at 37°C.
-
-
2. Cell Harvesting and Heating:
-
2.1. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
2.2. Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments, plus a room temperature control).
-
2.3. Heat the aliquots in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes.
-
-
3. Lysis and Fractionation:
-
3.1. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could alter protein stability.[9]
-
3.2. Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[9]
-
-
4. Detection:
-
4.1. Carefully transfer the supernatant (soluble protein fraction) to new tubes.
-
4.2. Determine protein concentration using a BCA assay.
-
4.3. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against the target protein (e.g., anti-DYRK1A).
-
-
5. Data Analysis:
-
5.1. Quantify the band intensities for each lane.
-
5.2. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for each treatment condition.
-
5.3. Determine the melting temperature (Tm) and the shift (ΔTm) induced by the compound. A significant positive shift indicates direct target engagement.
-
Part 3: Phenotypic Screening – An Unbiased Look at Cellular Function
Even with a clean profile from targeted assays, a compound can cause unintended cellular effects. Phenotypic screening assesses the overall impact of a compound on cell health, morphology, and function without pre-supposing a molecular target.[3][12][13] This approach is powerfully unbiased and can reveal off-target effects that result from modulating complex pathways rather than inhibiting a single protein.[14]
Logical Framework for Phenotypic Screening
Caption: Logic flow for identifying off-targets via phenotypic screening.
For this compound, one could compare its phenotypic "fingerprint" across a panel of cell lines to that of highly specific ALK5 inhibitors and known promiscuous kinase inhibitors. A deviation from the specific inhibitor's fingerprint would strongly suggest the engagement of functionally significant off-targets.
Comparative Analysis of Methodologies
No single method is sufficient for a definitive assessment of off-target effects. An integrated approach is necessary, where the strengths of one technique compensate for the limitations of another.
| Method | Primary Goal | Strengths | Limitations |
| Kinome Profiling | Broadly assess kinase selectivity | High-throughput; quantitative (IC₅₀); covers a large, defined target space. | In vitro (acellular); may miss non-kinase targets; potential for false positives/negatives.[4] |
| Chemical Proteomics | Unbiasedly identify all binding proteins | Unbiased; identifies novel targets; performed in complex lysates. | Requires chemical modification of the compound; may miss weak interactors.[4] |
| CETSA | Confirm direct target binding in intact cells | Physiologically relevant (intact cells); no labels or modification needed.[7] | Lower throughput; requires a specific antibody for each target; less sensitive for weak binders. |
| Phenotypic Screening | Assess functional impact on the cell | Unbiased; reveals functional consequences; can identify novel pathways.[12] | Target deconvolution can be challenging; mechanism of action is not direct.[13] |
Conclusion and Forward Look
Evaluating the off-target effects of a promising molecule like this compound is a critical and complex endeavor. A linear, check-box approach is inadequate. The strategy outlined in this guide—initiating with broad in vitro screens, validating hits with robust cellular target engagement assays like CETSA, and contextualizing findings with unbiased phenotypic analysis—provides a comprehensive and reliable framework. By understanding the "why" behind each experimental choice and integrating data from these orthogonal methods, researchers can build a high-confidence selectivity profile. This not only de-risks the path to clinical development by identifying potential safety liabilities early but also deepens our fundamental understanding of the compound's true mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 13. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

